5,7-Dimethylundecane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
17312-83-3 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
5,7-dimethylundecane |
InChI |
InChI=1S/C13H28/c1-5-7-9-12(3)11-13(4)10-8-6-2/h12-13H,5-11H2,1-4H3 |
InChI Key |
AMMTZOCUKBWLJL-UHFFFAOYSA-N |
SMILES |
CCCCC(C)CC(C)CCCC |
Canonical SMILES |
CCCCC(C)CC(C)CCCC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5,7-Dimethylundecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of 5,7-Dimethylundecane. Due to its nature as a specific branched alkane, publicly available experimental data is limited. This document consolidates the existing information from chemical databases and furnishes detailed, standard experimental protocols for the determination of its key properties. This guide is intended to be a foundational resource for professionals requiring information on this compound for research, synthesis, or formulation purposes.
Introduction
This compound is a branched-chain saturated hydrocarbon belonging to the alkane family. Its structure consists of an eleven-carbon (undecane) backbone with two methyl group substituents at the 5th and 7th positions. Like other alkanes, it is a nonpolar molecule, which dictates many of its physical and chemical properties. Alkanes are generally characterized by their low reactivity, serving primarily as solvents, lubricants, and fuels. Understanding the specific properties of branched alkanes like this compound is crucial for applications where precise physical characteristics, such as viscosity, boiling point, and solubility, are paramount.
Chemical Identity and Core Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| Molecular Formula | C₁₃H₂₈ | [1] |
| Molecular Weight | 184.36 g/mol | [1] |
| CAS Number | 17312-83-3 | [1] |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility in Water | Predicted to be insoluble | |
| Solubility in Organic Solvents | Predicted to be soluble in nonpolar solvents | [2] |
Experimental Protocols for Property Determination
For researchers needing to ascertain the precise physical properties of this compound, the following standard experimental protocols are recommended.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for small quantities of liquid samples.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube (fusion tube)
-
Heat-stable fluid (e.g., mineral oil or silicone oil)
-
Bunsen burner or heating mantle
-
Stand and clamp
Procedure:
-
A few drops of this compound are placed into the small test tube.
-
The capillary tube is placed inside the test tube with its open end submerged in the liquid.
-
The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is clamped and immersed in the Thiele tube containing the heating fluid, ensuring the side arm is properly positioned for convection heating.
-
The Thiele tube is gently heated at the side arm.[3]
-
As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[4]
Determination of Melting Point (Capillary Method)
As this compound is a liquid at room temperature, this protocol would be applicable if the substance is solid at lower temperatures.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or digital melting point device)
-
Capillary tubes (sealed at one end)
-
Thermometer (calibrated)
-
Mortar and pestle (if the sample needs to be solidified and powdered)
Procedure:
-
If the sample is liquid, it should be cooled until it solidifies and then finely powdered.
-
A small amount of the powdered sample is packed into the sealed end of a capillary tube to a depth of 2-3 mm.[5]
-
The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb.
-
The assembly is placed in the melting point apparatus.
-
The sample is heated slowly, at a rate of approximately 1-2°C per minute as the expected melting point is approached.[6]
-
The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted. A pure compound will have a sharp melting range of 0.5-1°C.[7]
Determination of Density (Hydrometer or Digital Density Meter Method)
Using a Digital Density Meter (ASTM D4052): [8]
-
Calibrate the digital density meter with dry air and deionized water.
-
Equilibrate the sample of this compound to the desired measurement temperature.
-
Inject the sample into the oscillating U-tube of the density meter, ensuring no air bubbles are present.
-
The instrument measures the oscillation period of the U-tube filled with the sample and calculates the density.
-
Record the density reading, typically in g/cm³ or kg/m ³.
Using a Hydrometer (ASTM D1657): [1][9][10]
-
Place a sample of this compound in a clear, cylindrical container of appropriate size.
-
Gently lower a calibrated hydrometer into the liquid until it floats freely.
-
Ensure the hydrometer is not in contact with the sides of the container.
-
Read the density from the scale on the hydrometer stem at the point where the surface of the liquid meets the stem.
-
Simultaneously, measure the temperature of the liquid, as density is temperature-dependent.
Determination of Solubility
Qualitative Solubility Test:
-
To test for solubility in water, add approximately 0.1 mL of this compound to 3 mL of water in a test tube. Shake the mixture vigorously for one minute. Observe if a single homogeneous phase is formed (soluble) or if two distinct layers remain (insoluble). Given its nonpolar nature, it is expected to be insoluble in water.[2]
-
To test for solubility in organic solvents, repeat the above procedure using solvents of varying polarity, such as ethanol, acetone, hexane, and toluene. This compound is expected to be soluble in nonpolar organic solvents like hexane and toluene.[2][11]
Spectroscopic Data
While a full suite of spectroscopic data is not widely published, mass spectrometry data is available.
Mass Spectrometry: The mass spectrum of this compound is available through the NIST WebBook. This data is crucial for the identification and structural elucidation of the compound, typically showing fragmentation patterns characteristic of branched alkanes.
Logical Relationships and Visualization
The chemical and physical properties of this compound are direct consequences of its molecular structure. The following diagram illustrates this relationship.
Conclusion
This compound is a specific branched alkane for which detailed experimental data is not extensively documented in public databases. This guide provides the foundational chemical identity of the molecule and outlines standard, reliable experimental protocols for determining its key physical properties. The provided information and methodologies serve as a valuable resource for scientists and researchers working with this compound, enabling them to generate the necessary data for their specific applications. The low reactivity and nonpolar nature, characteristic of alkanes, are the primary determinants of its chemical behavior.
References
- 1. img.antpedia.com [img.antpedia.com]
- 2. All about Solubility of Alkanes [unacademy.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. Supply ASTM D1657 Density Or Relative Density Of Light Hydrocarbons Wholesale Factory - KAYCAN INSTRUMENT (Dalian) Co.,Ltd [kaycanlab.com]
- 11. home.miracosta.edu [home.miracosta.edu]
An In-depth Technical Guide to 5,7-Dimethylundecane
CAS Number: 17312-83-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5,7-Dimethylundecane (CAS No. 17312-83-3), a branched-chain alkane. Due to a notable lack of extensive research specifically on this compound, this document consolidates available data on its chemical and physical properties and supplements this with general information and established experimental protocols relevant to branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may encounter or have an interest in this molecule.
Introduction
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. It is important to note that much of the available data is predicted rather than experimentally determined.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₈ | [1][2] |
| Molecular Weight | 184.37 g/mol | [1][2] |
| CAS Number | 17312-83-3 | [1][2] |
| Appearance | Colorless, odorless liquid (at room temperature) | [2] |
| Boiling Point | Not available (Predicted) | [1] |
| Melting Point | Not available | [1] |
| Density | Not available (Predicted) | [1] |
| Solubility | Insoluble in water | General alkane property |
| Kovats Retention Index | Standard non-polar: 1190, 1198, 1207 | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of organic compounds. The following data is available for this compound:
-
Mass Spectrometry (MS): The mass spectrum (electron ionization) of this compound is available through the National Institute of Standards and Technology (NIST) database.[2] This data is essential for identifying the compound in complex mixtures via Gas Chromatography-Mass Spectrometry (GC-MS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: PubChem indicates the availability of ¹³C NMR spectra.[3] Generally, the ¹H NMR spectra of branched alkanes show signals in the upfield region (typically 0.7-1.5 ppm).[4] The chemical shifts are influenced by the degree of substitution on the carbon atom to which the protons are attached.[4]
-
Infrared (IR) Spectroscopy: PubChem indicates the availability of vapor phase IR spectra.[3] The IR spectrum of an alkane is characterized by C-H stretching and bending vibrations.
Experimental Protocols
While specific experimental protocols for the synthesis or application of this compound are not documented in readily available literature, general methodologies for the analysis of branched alkanes are well-established.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the separation and identification of volatile and semi-volatile organic compounds, including branched alkanes.
Objective: To separate and identify this compound in a sample mixture.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC injector port.
-
Gas Chromatography:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) is typically used for alkane separation.[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[6]
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 320°C) at a controlled rate (e.g., 10°C/min).[6]
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI) at 70 eV is standard.[5]
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.
-
Data Acquisition: Scan a mass range (e.g., m/z 40-500) to obtain the full mass spectrum.
-
-
Data Analysis: Identify this compound by comparing its retention time and mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library.
References
- 1. Toxicity of n-C9 to n-C13 alkanes in the rat on short term inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Undecane, 5,7-dimethyl- [webbook.nist.gov]
- 3. This compound | C13H28 | CID 519405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
5,7-Dimethylundecane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5,7-Dimethylundecane is a branched-chain alkane with the chemical formula C13H28.[1] It is a colorless and odorless liquid at room temperature.[1] This document provides a comprehensive overview of the known properties and applications of this compound, with a focus on information relevant to scientific research and development. Currently, the publicly available data on this compound is limited, primarily identifying its use in industrial applications rather than in the biomedical or pharmaceutical fields.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H28 | PubChem |
| Molecular Weight | 184.37 g/mol | LookChem[1] |
| IUPAC Name | This compound | PubChem |
| CAS Number | 17312-83-3 | LookChem, NIST[1][2] |
| Appearance | Colorless, odorless liquid | LookChem[1] |
| Melting Point | N/A | LookChem[1] |
| Boiling Point | N/A | LookChem[1] |
| Flash Point | N/A | LookChem[1] |
| Density | N/A | LookChem[1] |
Note: "N/A" indicates that the data was not available in the cited sources.
Industrial Applications
The primary documented uses of this compound are in industrial settings. Its stable, non-reactive nature and low toxicity make it suitable for a range of applications.[1]
-
Solvent: Due to its hydrocarbon structure, it can be used as a solvent for nonpolar substances.
-
Chemical Intermediate: It can serve as a starting material or intermediate in the synthesis of other chemical compounds.
-
Lubricants and Fuels: It is a component in the production of lubricants and fuels.[1] this compound is also found in trace amounts in petroleum and is considered a component of gasoline.[1]
Biological Activity and Relevance to Drug Development
Extensive searches of scientific literature did not yield any specific studies on the biological activity of this compound. There is no current evidence to suggest that it acts as a signaling molecule, a pheromone, or possesses any therapeutic properties that would make it a direct subject of interest for drug development professionals. Its classification as a simple alkane suggests low biological reactivity.
Experimental Protocols
No specific experimental protocols for the synthesis or application of this compound in a research context were found in the available literature. Industrial synthesis would likely involve standard organic chemistry techniques for alkane production, such as alkylation or isomerization of petroleum-derived feedstocks.
Logical Relationships and Workflows
Given the limited specialized applications of this compound, a logical workflow for its current use is primarily within the industrial chemical sector.
Caption: Industrial production and application workflow for this compound.
Conclusion
Based on currently available information, this compound is a simple branched-chain alkane with established uses in the industrial sector as a solvent, chemical intermediate, and a component of fuels and lubricants. There is a notable absence of data regarding its biological activity, and it does not appear to be a compound of current interest in the fields of biomedical research or drug development. Further research would be required to explore any potential biological roles or novel applications for this molecule.
References
The Biological Activity of Dimethylalkanes: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Dimethylalkanes, a class of branched-chain saturated hydrocarbons, have traditionally been of interest in the field of chemical ecology, primarily for their role as insect pheromones. However, emerging research is beginning to shed light on their broader biological activities, including potential applications and toxicological considerations relevant to the pharmaceutical sciences. This technical guide provides an in-depth overview of the current understanding of the biological activity of dimethylalkanes, with a focus on quantitative data, experimental methodologies, and the underlying molecular pathways.
Quantitative Biological Activity Data
The biological effects of dimethylalkanes are diverse, ranging from potent semiochemical activity to antimicrobial and cytotoxic effects. The following tables summarize the available quantitative data to facilitate comparison.
Antimicrobial Activity
While data on dimethylalkanes specifically is limited, studies on structurally related n-alkyl dimethylamine oxides provide insight into the potential antimicrobial properties of branched-chain alkanes. The antimicrobial activity is influenced by the alkyl chain length.
Table 1: Minimum Inhibitory Concentrations (MIC) of n-Alkyl Dimethylamine Oxides
| Compound (Chain Length) | MIC against S. aureus (µM) | MIC against E. coli (µM) |
| C8 | 29,000 | 36,000 |
| C14 | 62 | 31 |
| C16 | 62 | - |
| C18 (oleyl) | Excellent activity | Excellent activity |
Data sourced from studies on n-alkyl dimethylamine oxides, which share structural similarities with functionalized dimethylalkanes.[1]
Cytotoxicity
The cytotoxicity of dimethylalkanes and related branched alkanes is an area of active investigation. Long-chain alkanes generally exhibit low acute toxicity.[2] However, their hydrophobic nature can lead to accumulation in lipid-rich tissues, and some branched structures may be more resistant to metabolism.[3][4] Specific IC50 values for dimethylalkanes are not widely reported in the public domain, necessitating further research in this area for drug development and safety assessment.
Experimental Protocols
The assessment of the biological activity of dimethylalkanes requires specialized protocols to address their high hydrophobicity and volatility.
Solubilization of Dimethylalkanes for In Vitro Assays
Due to their poor water solubility, specialized formulation strategies are necessary for in vitro testing.
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions. However, the final concentration of DMSO in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced toxicity.
-
Cyclodextrin Inclusion Complexes: Cyclodextrins can encapsulate hydrophobic molecules like dimethylalkanes, increasing their aqueous solubility and bioavailability in cell culture media.
-
Lipid Nanoparticle Formulation: For in vivo and in vitro delivery, dimethylalkanes can be encapsulated in lipid nanoparticles (LNPs).[5][6][7][8][9] This involves dissolving the alkane in an organic solvent along with lipids, followed by emulsification and solvent evaporation to form a stable nanoparticle suspension.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the dimethylalkane formulation (e.g., in cyclodextrin-containing media) and add to the wells. Include appropriate vehicle controls.
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Pheromonal Activity: Gas Chromatography-Electroantennography (GC-EAG)
GC-EAG is a powerful technique to identify biologically active volatile compounds.
-
Sample Preparation: Extract volatile compounds from the source (e.g., insect glands) using an appropriate solvent.
-
Gas Chromatography: Inject the extract into a gas chromatograph to separate the individual components.
-
Effluent Splitting: The column effluent is split, with one portion directed to the GC detector (e.g., FID or MS) and the other to the electroantennogram.
-
Electroantennography: The effluent is passed over an insect antenna mounted between two electrodes. The electrical potential changes across the antenna in response to active compounds are recorded.
-
Data Analysis: The GC chromatogram and the EAG response are aligned to identify the retention times of the compounds that elicit an antennal response.
Signaling Pathways and Mechanisms of Action
The biological effects of dimethylalkanes are mediated through various molecular pathways, which differ significantly depending on the biological context (e.g., insect olfaction vs. mammalian cellular effects).
Insect Olfactory Signaling
In insects, dimethylalkanes often act as pheromones, triggering specific behaviors. This process is initiated by the binding of the pheromone to an Odorant Receptor (OR) located on the dendrites of olfactory sensory neurons.
Caption: Insect olfactory signaling pathway for dimethylalkane pheromones.
Insect ORs are ligand-gated ion channels, often forming a complex with a highly conserved co-receptor called Orco.[1] Upon pheromone binding, the receptor complex undergoes a conformational change, leading to the opening of the ion channel and an influx of cations. This depolarizes the neuron, generating an action potential that is transmitted to the brain, resulting in a behavioral response.[10][11]
Potential Mammalian Signaling Pathways
The interaction of dimethylalkanes with mammalian signaling pathways is less understood but is an area of growing interest in toxicology and drug development.
-
Nuclear Receptor Activation: Due to their lipophilic nature, it is hypothesized that dimethylalkanes could interact with nuclear receptors that regulate xenobiotic metabolism, such as the Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR).[12][13][14][15][16] Activation of these receptors can lead to the induction of cytochrome P450 enzymes, affecting the metabolism of co-administered drugs.
Caption: Hypothetical activation of the PXR pathway by dimethylalkanes.
Relevance in Drug Development
The biological activities of dimethylalkanes present both challenges and opportunities in drug development.
-
Drug Metabolism Interactions: The potential for dimethylalkanes to activate PXR and CAR suggests that exposure to these compounds could alter the pharmacokinetics of various drugs, a crucial consideration in preclinical toxicology and for individuals with occupational or environmental exposure.
-
Drug Delivery: The hydrophobic nature of branched alkanes makes them interesting candidates for use in drug delivery systems, such as in the formulation of lipid nanoparticles to enhance the solubility and delivery of other lipophilic drugs.[17]
-
Therapeutic Potential: While direct therapeutic applications of dimethylalkanes are not yet established, their ability to interact with biological membranes and potentially modulate the activity of membrane-bound proteins warrants further investigation for novel therapeutic strategies.
Conclusion
Dimethylalkanes exhibit a range of biological activities that extend beyond their well-established role as insect semiochemicals. Their potential to interact with mammalian cellular pathways, particularly those involved in xenobiotic metabolism, highlights the need for a deeper understanding of their toxicological profile and potential impact on drug efficacy. Further research, including the generation of robust quantitative cytotoxicity data and the elucidation of specific signaling pathway interactions, is essential to fully characterize the biological activity of this diverse class of molecules and to explore their potential in the field of drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 3. bfr.bund.de [bfr.bund.de]
- 4. In vitro metabolic study on alkanes in hepatic microsomes from humans and rats | EFSA [efsa.europa.eu]
- 5. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipid Nanoparticles: A Novel Gene Delivery Technique for Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. youtube.com [youtube.com]
- 12. Activation of CAR and PXR by Dietary, Environmental and Occupational Chemicals Alters Drug Metabolism, Intermediary Metabolism, and Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of PXR in drug metabolism: chemical and structural perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The role of pregnane X receptor (PXR) in substance metabolism [frontiersin.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Pregnane X Receptor (PXR)-Mediated Gene Repression and Cross-Talk of PXR with Other Nuclear Receptors via Coactivator Interactions [frontiersin.org]
- 17. Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
The Silent Language of Branched Alkanes: A Technical Guide to Insect Chemical Communication
For Immediate Release
A deep dive into the chemical conversations of insects reveals the pivotal role of branched alkanes in everything from mate selection to social order. This technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of the biosynthesis, perception, and behavioral impact of these crucial semiochemicals.
Branched alkanes, a class of saturated hydrocarbons with methyl groups branching off the main carbon chain, form a significant component of the insect cuticular hydrocarbon (CHC) profile. Far from being merely a protective waxy layer, these molecules are key players in a sophisticated chemical language that governs many aspects of insect life. This in-depth guide synthesizes current research to provide a detailed understanding of their function, analysis, and the experimental methodologies used to study them.
Data Presentation: The Chemical Signatures of Identity and Intent
The composition and relative abundance of branched alkanes on an insect's cuticle provide a wealth of information to its counterparts. These chemical profiles can signify species, sex, reproductive status, and even social caste. Below are tables summarizing quantitative data from key studies, illustrating the specific branched alkanes involved in insect communication.
Table 1: Representative Branched Alkanes in the Cuticular Hydrocarbon Profiles of Various Insect Species
| Insect Species | Branched Alkane | Relative Abundance (%) | Putative Function |
| Drosophila melanogaster (Fruit Fly) | 2-methyl-alkanes (C23-C29) | Varies with sex and age | Sex pheromone components, courtship stimulants |
| Lasius fuliginosus (Ant) | 3-methyl-alkanes, 5-methyl-alkanes | High | Nestmate recognition |
| Blattella germanica (German Cockroach) | 3,11-dimethylnonacosane | Major component in females | Contact sex pheromone |
| Musca domestica (Housefly) | (Z)-9-tricosene (a branched alkene) | Dominant in females | Sex pheromone |
| Solenopsis invicta (Fire Ant) | 13-methyl-heptacosane | Present | Queen pheromone component |
Table 2: Dose-Dependent Behavioral Responses to Synthetic Branched Alkanes
| Insect Species | Synthetic Branched Alkane | Dose | Behavioral Response |
| Drosophila melanogaster | 7-tricosene | 10 ng | Increased male courtship attempts |
| Blattella germanica | 3,11-dimethylnonacosane | 5 µg | Elicitation of male mounting behavior |
| Tenebrio molitor (Mealworm Beetle) | 13-methyl-heptacosane | 1 µg | Aggregation of both sexes |
Experimental Protocols: Deciphering the Chemical Dialogue
The study of branched alkanes in insect communication relies on a suite of precise experimental techniques. This section details the core methodologies for their extraction, analysis, synthesis, and bioassay.
Protocol 1: Extraction of Cuticular Hydrocarbons
This protocol describes a standard method for the non-destructive extraction of CHCs from insect cuticles.
-
Sample Preparation: Immobilize the insect by chilling it on ice for 5-10 minutes.
-
Extraction: Submerge the immobilized insect in a glass vial containing a non-polar solvent, typically hexane or pentane, for a period of 5-10 minutes. The volume of solvent should be sufficient to fully immerse the insect.
-
Solvent Evaporation: Carefully remove the insect from the vial. The solvent containing the extracted CHCs is then evaporated to a smaller volume under a gentle stream of nitrogen gas.
-
Sample Storage: The concentrated CHC extract is transferred to a clean vial and stored at -20°C until analysis.
Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Injection: An aliquot of the CHC extract is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a long, thin capillary column. The column is housed in an oven that is programmed to increase in temperature over time. Different hydrocarbons will travel through the column at different rates depending on their boiling points and interactions with the column's stationary phase, thus separating them.
-
Detection and Identification: As the separated compounds exit the GC column, they enter the mass spectrometer. The MS bombards the molecules with electrons, causing them to fragment in a predictable pattern. The mass-to-charge ratio of these fragments creates a unique mass spectrum, which can be compared to a library of known spectra to identify the compound.
Typical GC-MS Parameters:
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 320°C at a rate of 10°C/min, and hold for 10 minutes.
-
Injector Temperature: 250°C.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
Protocol 3: Synthesis of Methyl-Branched Alkanes
The synthesis of specific branched alkanes is crucial for confirming their identity and for use in behavioral bioassays. A general method for the synthesis of diastereomeric mixtures of alkyl-branched insect pheromones has been described.[2] This often involves the reaction of a ketone with a lithium acetylide ethylenediamine complex to create a propargylic alcohol, which then undergoes a series of reactions including alkylation, isomerization, and reduction to yield the desired methyl-branched alkane.[2] For the synthesis of enantiomerically pure compounds, chiral precursors or asymmetric synthesis strategies are employed.
Protocol 4: Behavioral Bioassays
Behavioral bioassays are essential for determining the function of specific branched alkanes.
-
Contact Chemoreception Bioassay:
-
A small glass dummy or a dead insect of the same species is coated with a known quantity of a synthetic branched alkane dissolved in a volatile solvent.
-
A control dummy is treated with the solvent alone.
-
The dummies are introduced into an arena with a live insect.
-
The behavior of the live insect towards each dummy is observed and quantified. Behaviors of interest may include antennation, courtship displays, aggression, or mating attempts.
-
-
Olfactory Bioassay (Y-tube olfactometer):
-
A Y-shaped glass tube is used, with a stream of purified air flowing down each arm.
-
A synthetic branched alkane is introduced into the airflow of one arm, while the other arm serves as a control.
-
An insect is released at the base of the Y-tube.
-
The choice of the insect to move towards the treated or control arm is recorded. This assay is more suitable for more volatile hydrocarbons.
-
Mandatory Visualizations: Pathways and Workflows
To provide a clear visual representation of the complex processes involved in branched alkane communication, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of methyl-branched alkanes in insects.[3][4][5]
Caption: Simplified signaling pathway for contact chemoreception of branched alkanes.[6][7]
Caption: General experimental workflow for the identification of bioactive branched alkanes.
This technical guide provides a foundational understanding of the critical role branched alkanes play in insect communication. For researchers in entomology, chemical ecology, and those involved in the development of novel pest management strategies, a deeper comprehension of this chemical language opens up new avenues for innovation. By targeting these specific communication channels, it may be possible to develop highly specific and environmentally benign methods for controlling insect behavior.
References
- 1. gust.edu.vn [gust.edu.vn]
- 2. Preparation of 8-methyl-2-decanol: General synthesis of diastereomeric mixtures of alkyl branched insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Principles of Insect Chemoreception - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Physical Characteristics of 5,7-Dimethylundecane
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5,7-dimethylundecane, tailored for researchers, scientists, and professionals in drug development. This document collates available data, presents it in a structured format, and outlines relevant experimental methodologies.
Core Physical and Chemical Properties
This compound is a branched-chain alkane with the molecular formula C13H28.[1][2][3] As a saturated hydrocarbon, it is a non-polar molecule, which dictates its solubility and intermolecular interactions. It is a colorless and odorless liquid at room temperature.[3]
Identification and Nomenclature
-
IUPAC Name : this compound[1]
-
CAS Registry Number : 17312-83-3[2]
-
Synonyms : UNDECANE, 5,7-DIMETHYL-[3]
Quantitative Physical Data
| Property | Value | Source |
| Molecular Weight | 184.36 g/mol | PubChem[1], NIST[2] |
| Exact Mass | 184.219100893 Da | PubChem[1] |
| Boiling Point | N/A | LookChem[3] |
| Melting Point | N/A | LookChem[3] |
| Density | N/A | LookChem[3] |
| Refractive Index | N/A | LookChem[3] |
| XLogP3-AA (Predicted) | 6.7 | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
| Kovats Retention Index (Standard non-polar) | 1190, 1198, 1207 | PubChem[1] |
Experimental Protocols
While specific experimental protocols for the synthesis or extensive physical property determination of this compound are not detailed in the available literature, a general methodology for determining its Kovats Retention Index via gas chromatography can be outlined. The Kovats Retention Index is a crucial parameter for identifying compounds in gas chromatography.
Determination of Kovats Retention Index by Gas Chromatography
Objective: To determine the Kovats Retention Index of this compound using a standard non-polar capillary column in a gas chromatograph.
Materials and Equipment:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Non-polar capillary column (e.g., DB-1, HP-5ms)
-
Helium or Nitrogen carrier gas
-
Syringe for sample injection
-
Sample of this compound
-
A series of n-alkane standards (e.g., C8-C16)
-
Data acquisition and processing software
Procedure:
-
Instrument Setup:
-
Install the non-polar capillary column in the GC oven.
-
Set the carrier gas flow rate to the manufacturer's recommendation for the column.
-
Establish a temperature program for the oven, for example, an initial temperature of 50°C held for 2 minutes, followed by a ramp of 10°C/minute to 250°C, and a final hold for 5 minutes.
-
Set the injector and detector temperatures to 250°C and 280°C, respectively.
-
-
Sample and Standard Preparation:
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane).
-
Prepare a mixture of n-alkane standards in the same solvent.
-
-
Injection and Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the n-alkane standard mixture into the GC.
-
Start the data acquisition to record the chromatogram.
-
After the run is complete, inject the same volume of the this compound sample.
-
Record the chromatogram under the identical conditions.
-
-
Data Analysis:
-
Identify the retention times for each of the n-alkanes from their chromatogram.
-
Identify the retention time for this compound from its chromatogram.
-
Calculate the Kovats Retention Index (I) using the following formula:
-
I = 100 * [n + (N - n) * (log(tr(unknown)) - log(tr(n))) / (log(tr(N)) - log(tr(n)))]
-
Where:
-
n = the number of carbon atoms in the n-alkane eluting directly before the unknown.
-
N = the number of carbon atoms in the n-alkane eluting directly after the unknown.
-
tr(unknown) = the retention time of this compound.
-
tr(n) = the retention time of the n-alkane with n carbons.
-
tr(N) = the retention time of the n-alkane with N carbons.
-
-
-
Visualizations
The following diagrams illustrate key aspects of this compound's chemical nature and its analysis.
Caption: Chemical classification of this compound.
Caption: Workflow for Kovats Retention Index determination.
References
The Elusive Natural Origins of 5,7-Dimethylundecane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,7-Dimethylundecane, a branched-chain alkane with the chemical formula C13H28, presents a compelling case of a simple molecule with an obscure natural prevalence. While branched alkanes are widespread in nature, serving critical functions in insect communication and plant surface chemistry, the specific isomer this compound remains conspicuously absent from detailed scientific reports of natural product identification. This technical guide provides a comprehensive overview of the current knowledge landscape, focusing on the likely natural sources, established methodologies for the investigation of similar compounds, and the biosynthetic pathways that could lead to its formation. Although direct evidence for the natural occurrence of this compound is currently lacking in published literature, this document will equip researchers with the foundational knowledge and experimental frameworks necessary to explore its potential existence and function in biological systems.
Putative Natural Sources and Analogues
While direct identification of this compound in nature is not documented, the presence of structurally related compounds in various organisms provides a strong rationale for targeted investigation.
Insects: A Primary Reservoir of Branched Alkanes
Insects are a leading candidate for harboring this compound. Their cuticles are coated in a complex matrix of hydrocarbons, primarily long-chain alkanes, alkenes, and methyl-branched alkanes. These cuticular hydrocarbons (CHCs) are crucial for preventing desiccation and serve as a vital communication interface, mediating species and nestmate recognition, reproductive status, and social interactions.
Numerous dimethyl-branched alkanes have been identified as key signaling molecules (pheromones) in various insect orders. For instance, other dimethylalkanes have been identified as sex pheromones in moths and contact pheromones in beetles. The structural similarity of this compound to these known semiochemicals suggests it could play a similar role in an as-yet-unidentified insect species.
Plants: A Secondary but Plausible Source
Plants produce a diverse array of volatile and non-volatile hydrocarbons that contribute to their aroma, defense mechanisms, and the composition of their epicuticular wax. While less common than in insects, branched-chain alkanes are present in some plant species. Notably, the isomer of our target molecule, 4,7-dimethylundecane , has been reported in Nicotiana tabacum (tobacco) and Allium cepa (onion). This finding strongly suggests that the enzymatic machinery for producing dimethylundecanes exists in the plant kingdom, making a targeted search for this compound in these or related species a logical next step.
Quantitative Data on Analogous Compounds
To date, no quantitative data for this compound in any natural source has been published. However, to provide a comparative context, the following table summarizes the reported presence of its isomer, 4,7-dimethylundecane, in select plant species.
| Compound | Species | Plant Part | Method of Analysis | Reported Presence |
| 4,7-Dimethylundecane | Nicotiana tabacum | Not Specified | Not Specified | Present |
| 4,7-Dimethylundecane | Allium cepa | Not Specified | Not Specified | Present |
This table is based on available database information and lacks specific quantitative values from primary literature.
Experimental Protocols
The following section details established methodologies for the extraction and identification of branched-chain alkanes from insect and plant sources. These protocols are directly applicable to the search for this compound.
Protocol 1: Extraction and Analysis of Insect Cuticular Hydrocarbons
Objective: To extract and identify branched-chain alkanes from the cuticle of an insect specimen.
Materials:
-
Insect specimens (fresh or properly stored)
-
Hexane (HPLC grade)
-
Glass vials with Teflon-lined caps
-
Solid Phase Microextraction (SPME) fibers (e.g., PDMS coating)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Fused silica capillary column (e.g., DB-5ms)
-
Anhydrous sodium sulfate
Methodology:
-
Solvent Extraction:
-
Place a single insect or a small group of insects in a glass vial.
-
Add a sufficient volume of hexane to fully submerge the specimens.
-
Gently agitate for 5-10 minutes to dissolve the cuticular lipids.
-
Carefully decant the hexane extract into a clean vial, avoiding the transfer of solid material.
-
Dry the extract over anhydrous sodium sulfate to remove any residual water.
-
Concentrate the extract under a gentle stream of nitrogen if necessary.
-
-
Solid Phase Microextraction (SPME) (Non-destructive alternative):
-
Gently restrain the insect.
-
Expose the SPME fiber to the surface of the insect's cuticle for a defined period (e.g., 5-15 minutes).
-
Retract the fiber into the needle and immediately introduce it into the GC-MS injection port for thermal desorption.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the hexane extract or introduce the SPME fiber into the GC-MS.
-
Use a temperature program suitable for the analysis of long-chain hydrocarbons (e.g., initial temperature of 50°C, ramp to 300°C at 10°C/min, hold for 10 minutes).
-
The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of m/z 40-550.
-
Identify compounds by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).
-
Protocol 2: Analysis of Volatile and Semi-Volatile Compounds from Plant Material
Objective: To identify this compound in the volatile or semi-volatile fraction of plant tissue.
Materials:
-
Fresh plant material (leaves, flowers, etc.)
-
Liquid nitrogen
-
Solvent for extraction (e.g., hexane, dichloromethane)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Appropriate GC column for volatile analysis (e.g., DB-WAX, HP-5ms)
Methodology:
-
Headspace Analysis (for volatile compounds):
-
Place a known weight of fresh plant material in a headspace vial.
-
Incubate the vial at a controlled temperature (e.g., 40-60°C) to allow volatile compounds to accumulate in the headspace.
-
Use a gas-tight syringe or an automated headspace sampler to inject a sample of the headspace gas into the GC-MS.
-
-
Solvent Extraction (for semi-volatile compounds):
-
Grind a known weight of fresh or freeze-dried plant material to a fine powder, optionally under liquid nitrogen.
-
Extract the powder with a suitable solvent (e.g., hexane) using sonication or maceration.
-
Filter the extract and concentrate it as described in Protocol 1.
-
-
GC-MS Analysis:
-
Follow the GC-MS analysis steps outlined in Protocol 1, adjusting the temperature program and column choice based on the expected volatility of the target compounds.
-
Biosynthesis and Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated, a general understanding of branched-alkane biosynthesis in insects provides a framework for its potential formation.
Biosynthesis of Branched-Chain Alkanes in Insects
The biosynthesis of methyl-branched alkanes in insects is a multi-step process that originates from fatty acid metabolism.
Caption: Generalized biosynthetic pathway of branched alkanes in insects.
This pathway begins with the de novo synthesis of fatty acids by fatty acid synthase (FAS). For branched alkanes, a methylmalonyl-CoA primer is incorporated instead of malonyl-CoA at specific steps, leading to the formation of a methyl-branched fatty acid. This is followed by a series of elongation steps, reduction to an aldehyde, and finally, decarbonylation to yield the final branched-chain alkane.
Hypothetical Signaling in Insect Communication
Should this compound be identified as an insect pheromone, it would likely be involved in chemosensory signaling.
Caption: Hypothetical chemosensory signaling pathway for an insect pheromone.
In this putative pathway, this compound molecules would be captured by odorant binding proteins (OBPs) in the sensillar lymph of the insect's antennae. The OBP would then transport the pheromone to an odorant receptor (OR) on the dendritic membrane of an olfactory sensory neuron (OSN). Binding of the pheromone to the OR would trigger a signal transduction cascade, leading to the firing of the OSN. This signal would then be processed in the antennal lobe of the insect's brain, ultimately resulting in a behavioral response, such as mate-seeking or aggregation.
Conclusion
The natural occurrence of this compound remains an open question for the scientific community. However, the prevalence of its structural isomers and other dimethyl-branched alkanes in insects and plants provides a strong impetus for its investigation. The experimental protocols and biosynthetic frameworks outlined in this guide offer a clear path forward for researchers aiming to isolate, identify, and characterize this elusive molecule. The discovery of this compound in a natural source would not only fill a gap in our knowledge of chemical ecology but could also unveil novel bioactive compounds with potential applications in pest management, agriculture, and drug development.
discovery of novel insect cuticular hydrocarbons
An In-depth Technical Guide to the Discovery of Novel Insect Cuticular Hydrocarbons
Abstract
Insect cuticular hydrocarbons (CHCs) are a diverse class of lipids that form a critical waxy layer on the insect cuticle. This layer primarily prevents desiccation and has secondarily evolved to mediate a vast array of chemical communications, including species, sex, and nestmate recognition.[1][2][3][4] The discovery and characterization of novel CHCs are paramount for advancing our understanding of insect chemical ecology, evolution, and for developing new, targeted pest management strategies.[5] This technical guide provides a comprehensive overview of the methodologies and workflows for the discovery of novel insect CHCs, from biosynthesis pathways to advanced analytical protocols.
The Biosynthesis of Cuticular Hydrocarbons
The production of CHCs is a multi-step biochemical process that originates from the fatty acid synthesis pathway, primarily occurring in specialized cells called oenocytes.[3][6] The pathway involves a series of enzymatic reactions that build and modify fatty acid precursors into the final hydrocarbon products. The key gene families involved include fatty acid synthases (FAS), elongases (ELO), desaturases (Desat), fatty acyl-CoA reductases (FAR), and cytochrome P450s of the CYP4G family.[7][6][8]
The general pathway begins with the formation of fatty acid precursors by FAS.[8][9] These precursors are then elongated by elongases to create very-long-chain fatty acyl-CoAs.[8] Desaturases can introduce double bonds into these chains, leading to the formation of alkenes and alkadienes.[7] Subsequently, FARs reduce the fatty acyl-CoAs to long-chain aldehydes. The final and critical step is the oxidative decarbonylation of these aldehydes by a CYP4G P450 enzyme, which removes one carbon atom to produce the final hydrocarbon.[5][7] Methyl-branched alkanes are synthesized when a specialized FAS incorporates methylmalonyl-CoA instead of malonyl-CoA during the chain elongation process.[7][9]
Experimental Workflow for Novel CHC Discovery
The process of discovering and identifying novel CHCs follows a structured workflow. It begins with careful sample collection and progresses through extraction, chemical analysis, and data interpretation. Each step is critical for ensuring the quality and reliability of the final results.
Detailed Experimental Protocols
Accurate and reproducible protocols are essential for the analysis of CHCs. The choice of extraction method and analytical parameters can significantly impact the results.
CHC Extraction Methodologies
Two primary methods are employed for CHC extraction: traditional solvent immersion and modern solvent-free solid-phase microextraction (SPME).
| Feature | Solvent Extraction | Solid-Phase Microextraction (SPME) |
| Principle | Whole-body or cuticle immersion in a non-polar solvent (e.g., n-hexane) to dissolve lipids. | A fused-silica fiber coated with a stationary phase is exposed to the insect cuticle to adsorb CHCs.[10][11] |
| Advantages | High yield of total CHCs; well-established method. | Non-destructive, solvent-free, allows for repeated sampling from a single insect, minimizes contamination from internal lipids.[2][10][12] |
| Disadvantages | Destructive to the specimen; risk of co-extracting internal lipids and other contaminants.[10][11] | May extract relatively fewer short-chained CHCs; requires optimization of fiber type and sampling conditions.[2][10] |
| Typical Solvent | n-Hexane or Dichloromethane | N/A |
| Common Fibers | N/A | Polydimethylsiloxane (PDMS), Carboxen/PDMS (CAR/PDMS), PDMS/Divinylbenzene (PDMS/DVB).[2][10][11] |
Protocol 3.1.1: Solvent Extraction
-
Select a single insect specimen (fresh or frozen).
-
Gently rinse the insect with distilled water to remove external debris and dry thoroughly.
-
Place the insect in a clean glass vial.
-
Add a sufficient volume of high-purity n-hexane to fully submerge the insect (e.g., 200 µL for a small insect).
-
Incubate for 5-10 minutes at room temperature.
-
Carefully remove the insect from the vial.
-
Evaporate the solvent under a gentle stream of nitrogen gas until the sample is concentrated to the desired volume (e.g., 50 µL).
-
Transfer the extract to a 2 mL autosampler vial with a micro-insert for GC-MS analysis.
Protocol 3.1.2: Solid-Phase Microextraction (SPME)
-
Condition the SPME fiber according to the manufacturer's instructions to remove contaminants. For example, a 7 μm PDMS fiber may be conditioned at 320°C for 1 hour.[10][11]
-
Gently restrain the live insect.
-
Rub the conditioned SPME fiber over the insect's cuticle (e.g., the thoracic or abdominal region) for a defined period (e.g., 2-5 minutes). Ensure consistent pressure and coverage.
-
Immediately retract the fiber into its protective needle.
-
Insert the SPME device into the heated injection port of the gas chromatograph for thermal desorption of the adsorbed CHCs directly onto the column.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for separating and identifying the complex mixtures of compounds found in CHC profiles.[13] The gas chromatograph separates individual hydrocarbons based on their boiling points and interaction with the column's stationary phase, while the mass spectrometer fragments the molecules and detects them based on their mass-to-charge ratio, allowing for identification.[14]
| Parameter | Typical Setting | Purpose |
| Injection Mode | Splitless or Pulsed Splitless | Ensures the entire sample is transferred to the column, maximizing sensitivity for trace compounds. |
| Injector Temp. | 280 - 320 °C | Rapidly vaporizes the CHCs for introduction into the column. For SPME, this is the desorption temperature. |
| Carrier Gas | Helium | Inert mobile phase that carries the sample through the column. |
| Column Type | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. | Separates compounds based on boiling point. "Like separates like," so a non-polar column is ideal for non-polar hydrocarbons.[14] |
| Oven Program | Initial temp 70°C, hold 2 min; ramp to 320°C at 10-15°C/min; hold for 10-20 min. | A temperature gradient allows for the separation of a wide range of CHCs, from more volatile, shorter-chain compounds to less volatile, very-long-chain compounds. |
| MS Source Temp. | ~230 °C | Temperature of the ion source where molecules are fragmented. |
| MS Quad Temp. | ~150 °C | Temperature of the quadrupole mass analyzer. |
| Mass Scan Range | 40 - 650 m/z | Detects the range of fragment masses typically produced by CHCs. |
Protocol 3.2.1: GC-MS Analysis and Data Interpretation
-
Inject 1-2 µL of the solvent extract or perform thermal desorption using the SPME fiber into the GC.
-
Run the analysis using the optimized temperature program.
-
The output will be a total ion chromatogram (TIC), where each peak represents one or more separated compounds.
-
Integrate the peaks to determine their retention time and relative area.
-
Analyze the mass spectrum for each peak. Identify n-alkanes by their characteristic fragmentation pattern of CnH2n+1 ions separated by 14 amu (a CH2 group).
-
Identify methyl-branched alkanes and alkenes by comparing their mass spectra and retention indices to libraries (e.g., NIST) and published literature. The location of methyl branches or double bonds can cause distinct fragmentation patterns that aid in structural elucidation.
-
Novel compounds will be those with mass spectra that do not match known entries. Further analysis, such as derivatization or NMR, may be required for definitive structural confirmation.
Data Presentation and Interpretation
Quantitative data should be organized to facilitate comparison and analysis. The relative abundance of each identified CHC is calculated as a percentage of the total CHC profile.
Table 4.1: Example CHC Profile of a Hypothetical Insect Species (Data is illustrative and not from a specific study)
| Peak No. | Retention Time (min) | Compound Identification | Relative Abundance (%) |
| 1 | 18.54 | n-Tricosane (C23) | 2.1 |
| 2 | 20.31 | n-Tetracosane (C24) | 3.5 |
| 3 | 22.05 | n-Pentacosane (C25) | 15.8 |
| 4 | 22.18 | 11-Methylpentacosane | 4.2 |
| 5 | 23.72 | n-Hexacosane (C26) | 1.9 |
| 6 | 25.33 | n-Heptacosane (C27) | 25.3 |
| 7 | 25.45 | 11,15-Dimethylheptacosane | 8.0 |
| 8 | 26.89 | n-Octacosane (C28) | 0.9 |
| 9 | 28.41 | n-Nonacosane (C29) | 22.6 |
| 10 | 28.52 | Unknown Compound A | 5.7 |
| 11 | 31.25 | n-Hentriacontane (C31) | 10.0 |
In this example, "Unknown Compound A" represents a potentially novel CHC that warrants further structural elucidation.
Conclusion and Future Directions
The discovery of novel insect CHCs is a dynamic field that bridges biochemistry, chemical ecology, and molecular biology. The protocols outlined in this guide provide a robust framework for the extraction, analysis, and identification of these vital compounds. Future research should focus on integrating transcriptomics and functional genomics (e.g., RNAi) to link newly discovered CHCs to the specific genes responsible for their production.[1][3][6] Elucidating the biological functions of novel CHCs through behavioral assays will further enhance their potential for exploitation in biorational pest control and provide deeper insights into the complex chemical world of insects.[15]
References
- 1. Regulation of insect cuticular hydrocarbon biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Ecology, Biochemistry, and Molecular Biology of Insect Hydrocarbons | Annual Reviews [annualreviews.org]
- 4. experts.azregents.edu [experts.azregents.edu]
- 5. An insect-specific P450 oxidative decarbonylase for cuticular hydrocarbon biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intrasexual cuticular hydrocarbon dimorphism in a wasp sheds light on hydrocarbon biosynthesis genes in Hymenoptera - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum | PLOS One [journals.plos.org]
- 11. Solid-phase microextraction-based cuticular hydrocarbon profiling for intraspecific delimitation in Acyrthosiphon pisum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. google.com [google.com]
- 15. blog.myrmecologicalnews.org [blog.myrmecologicalnews.org]
An In-depth Technical Guide to Methyl-Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl-branched alkanes are acyclic saturated hydrocarbons characterized by the presence of one or more methyl (-CH₃) groups attached to a longer carbon chain. As isomers of their straight-chain counterparts, they share the same general chemical formula, CₙH₂ₙ₊₂, but possess distinct structural arrangements. This branching imparts significant changes to their physicochemical properties and chemical reactivity, making them crucial molecules in fields ranging from petrochemistry to medicinal chemistry. In drug development, the strategic placement of a methyl group can profoundly influence a molecule's potency, selectivity, and metabolic stability, a phenomenon often referred to as the "magic methyl" effect.[1][2] This guide provides a comprehensive overview of the synthesis, properties, and applications of methyl-branched alkanes, with a focus on methodologies and data relevant to research and pharmaceutical development.
Physical Properties of Methyl-Branched Alkanes
The introduction of methyl branches into an alkane structure significantly alters its physical properties compared to its linear isomer. These changes are primarily driven by modifications in intermolecular forces, specifically van der Waals forces, and the molecule's ability to pack efficiently in the solid state.
Boiling Point
A consistent trend observed for alkane isomers is that branching lowers the boiling point.[3][4] Straight-chain alkanes have a larger surface area, allowing for more points of contact between adjacent molecules. This results in stronger van der Waals dispersion forces, which require more energy to overcome during the transition from liquid to gas.[3] Methyl branching creates a more compact, spherical shape, reducing the available surface area for intermolecular interactions, thus weakening the van der Waals forces and lowering the boiling point.[4]
Table 1: Boiling Points of Hexane (C₆H₁₄) Isomers
| Isomer | Structure | Boiling Point (°C) |
| n-Hexane | CH₃(CH₂)₄CH₃ | 68.7 |
| 3-Methylpentane | CH₃CH₂CH(CH₃)CH₂CH₃ | 63.3 |
| 2-Methylpentane | CH₃CH(CH₃)CH₂CH₂CH₃ | 60.3 |
| 2,3-Dimethylbutane | CH₃CH(CH₃)CH(CH₃)CH₃ | 58.0 |
| 2,2-Dimethylbutane | CH₃C(CH₃)₂CH₂CH₃ | 49.7 |
Data sourced from various chemical property databases.
Table 2: Boiling Points of Heptane (C₇H₁₆) Isomers
| Isomer | Boiling Point (°C) |
| n-Heptane | 98.4 |
| 2-Methylhexane | 90.0 |
| 3-Methylhexane | 92.0 |
| 3-Ethylpentane | 93.5 |
| 2,2-Dimethylpentane | 79.2 |
| 2,3-Dimethylpentane | 89.8 |
| 2,4-Dimethylpentane | 80.5 |
| 3,3-Dimethylpentane | 86.1 |
| 2,2,3-Trimethylbutane | 80.9 |
Data sourced from various chemical property databases.[5][6]
Table 3: Boiling Points of Octane (C₈H₁₈) Isomers
| Isomer | Boiling Point (°C) |
| n-Octane | 125.7 |
| 2-Methylheptane | 117.6 |
| 3-Methylheptane | 119.0 |
| 4-Methylheptane | 117.7 |
| 2,2-Dimethylhexane | 106.8 |
| 2,3-Dimethylhexane | 115.6 |
| 2,4-Dimethylhexane | 109.4 |
| 2,5-Dimethylhexane | 109.1 |
| 3,3-Dimethylhexane | 112.0 |
| 3,4-Dimethylhexane | 117.7 |
| 2,2,4-Trimethylpentane | 99.2 |
Data sourced from various chemical property databases.[5][7][8]
Melting Point
The effect of branching on melting points is more complex and less predictable than on boiling points. While branching generally disrupts crystal lattice packing, leading to lower melting points, highly symmetrical molecules can exhibit unusually high melting points.[6] This is because a symmetrical shape allows the molecules to pack more efficiently and tightly into a crystal lattice, resulting in stronger intermolecular forces that require more energy to overcome. A classic example is 2,2,3,3-tetramethylbutane, a highly branched isomer of octane, which is a solid at room temperature with a melting point of 100.7 °C, significantly higher than that of linear n-octane (-56.8 °C).
Table 4: Melting Points of Heptane (C₇H₁₆) Isomers
| Isomer | Melting Point (°C) |
| n-Heptane | -90.6 |
| 2-Methylhexane | -118.3 |
| 3-Methylhexane | -119.5 |
| 3-Ethylpentane | -118.6 |
| 2,2-Dimethylpentane | -123.8 |
| 2,3-Dimethylpentane | -129.8 |
| 2,4-Dimethylpentane | -121.0 |
| 3,3-Dimethylpentane | -134.5 |
| 2,2,3-Trimethylbutane | -25.0 |
Data sourced from various chemical property databases.[6]
Synthesis of Methyl-Branched Alkanes
Several synthetic methodologies are employed to construct methyl-branched alkanes, ranging from the saturation of unsaturated precursors to the coupling of smaller alkyl fragments. The choice of method depends on the desired structure, required purity, and available starting materials.
Catalytic Hydrogenation of Alkenes
One of the most direct methods for preparing alkanes is the catalytic hydrogenation of alkenes. This reaction involves the addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst.
-
Apparatus Setup: A high-pressure reaction vessel (autoclave) equipped with a magnetic stirrer, gas inlet, and pressure gauge is used.
-
Catalyst Loading: The reaction vessel is charged with 4-methyl-1-pentene (1.0 mol) dissolved in a suitable solvent such as ethanol (200 mL). A catalytic amount of 10% Palladium on Carbon (Pd/C) (approx. 1-2 mol%) is carefully added.
-
Reaction Conditions: The vessel is sealed and purged several times with nitrogen gas to remove air, followed by purging with hydrogen gas. The vessel is then pressurized with hydrogen gas to approximately 50-100 psi.
-
Execution: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by the uptake of hydrogen (pressure drop).
-
Work-up and Purification: Upon completion, the excess hydrogen is carefully vented, and the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst. The solvent is removed from the filtrate by rotary evaporation. The resulting crude 2-methylpentane can be purified by fractional distillation if necessary.
Corey-House Synthesis
The Corey-House synthesis is a versatile method for forming carbon-carbon bonds, allowing for the coupling of two different alkyl groups to produce unsymmetrical alkanes, including those with methyl branches.[5][9] The key reagent is a lithium dialkylcuprate (R₂CuLi), also known as a Gilman reagent.[7]
This synthesis involves the coupling of an isopropyl group with a propyl group.
-
Preparation of Isopropyllithium: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), lithium metal (2.2 equivalents) is suspended in anhydrous diethyl ether. 2-Bromopropane (1.0 equivalent) is added dropwise while maintaining the temperature below 0 °C. The reaction is stirred until the lithium is consumed, yielding a solution of isopropyllithium.
-
Formation of Lithium Diisopropylcuprate (Gilman Reagent): In a separate flask, copper(I) iodide (CuI) (0.5 equivalents) is suspended in anhydrous diethyl ether and cooled to -78 °C. The previously prepared isopropyllithium solution is slowly added via cannula. The mixture is allowed to warm slightly to form a clear solution of lithium diisopropylcuprate, [(CH₃)₂CH]₂CuLi.
-
Coupling Reaction: The Gilman reagent is re-cooled to -78 °C. 1-Bromopropane (1.0 equivalent) is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), and filtered. The solvent is removed by distillation. The final product, 2-methylpentane, is purified by fractional distillation.
Grignard Reaction followed by Dehydration and Hydrogenation
Grignard reagents (R-MgX) are powerful nucleophiles used to form new carbon-carbon bonds. They can be used to synthesize highly branched alkanes by reacting with a ketone to form a tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated.
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings (1.1 equivalents) and a crystal of iodine are placed in anhydrous diethyl ether. 2-Bromopropane (1.1 equivalents) is added dropwise to initiate the formation of isopropylmagnesium bromide. The reaction is maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Ketone: The Grignard solution is cooled in an ice bath. 3-Methyl-2-pentanone (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the stirred Grignard reagent. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to form the magnesium alkoxide of 2,3,3-trimethyl-2-pentanol.
-
Hydrolysis: The reaction mixture is cooled in an ice bath and slowly quenched by the addition of cold, dilute sulfuric acid (H₂SO₄) or saturated aqueous ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.
-
Dehydration: The crude alcohol is mixed with a catalytic amount of a strong acid (e.g., H₂SO₄ or p-toluenesulfonic acid) and heated to induce dehydration, forming a mixture of alkenes (primarily 2,3,3-trimethyl-1-pentene and 2,3,3-trimethyl-2-pentene). The alkene product is typically distilled directly from the reaction mixture.
-
Hydrogenation: The collected alkene mixture is subjected to catalytic hydrogenation as described in the previous section (using H₂ and a catalyst like Pd/C or PtO₂) to yield the final product, 2,3,3-trimethylpentane.
Chemical Reactivity
Alkanes are generally characterized by their low reactivity due to the strength and nonpolar nature of their C-C and C-H sigma bonds. However, the presence of methyl branching introduces tertiary or even quaternary carbon atoms, which can influence the regioselectivity and rate of certain reactions, particularly those that proceed through radical or carbocation intermediates.
A key principle is the stability of carbocation intermediates, which follows the order: tertiary > secondary > primary. This is because alkyl groups are electron-donating and help to stabilize the positive charge on the carbon atom through hyperconjugation and inductive effects. Consequently, reactions that involve the formation of a carbocation, such as certain nucleophilic substitutions (Sₙ1) or eliminations (E1), will proceed more readily at a tertiary carbon center found in a branched alkane than at a primary or secondary carbon in a linear alkane.
Applications in Drug Development
The incorporation of methyl groups is a fundamental strategy in medicinal chemistry to optimize the properties of drug candidates. Even a single, strategically placed methyl group can dramatically alter a compound's biological activity and pharmacokinetic profile.
The "Magic Methyl" Effect
The term "magic methyl" refers to the often disproportionately large and beneficial impact that the addition of a methyl group can have on a drug's properties.[1] This can manifest in several ways:
-
Improved Potency: A methyl group can enhance binding to a biological target by filling a hydrophobic pocket in the protein's active site. This increases the lipophilic efficiency and strength of the drug-receptor interaction.
-
Conformational Restriction: By introducing steric hindrance, a methyl group can lock a flexible molecule into a more rigid, bioactive conformation, which is the specific shape required to bind effectively to its target.[1] This reduces the entropic penalty of binding, leading to higher affinity.
-
Increased Selectivity: A methyl group can block the binding of a drug to off-target receptors by creating a steric clash, thereby improving the drug's selectivity and reducing potential side effects.
A prominent example is the anticancer drug Tazemetostat , an inhibitor of the EZH2 enzyme. The optimization process for this drug involved the strategic addition of four methyl groups, which collectively resulted in a more than 100,000-fold improvement in activity.[10]
Enhancement of Metabolic Stability
One of the most critical applications of methyl branching in drug design is to improve metabolic stability. Many drugs are cleared from the body through metabolism by cytochrome P450 (CYP) enzymes in the liver, which often involves the oxidation of susceptible C-H bonds.
By placing a methyl group at or near a metabolically labile site, chemists can sterically shield that position from enzymatic attack. This "metabolic blocking" slows down the rate of drug metabolism, increases the drug's half-life in the body, and improves its overall oral bioavailability.[9]
Branched Chains in Drug Delivery
The principles of branching extend beyond small molecule drugs. In advanced drug delivery systems, such as lipid nanoparticles (LNPs) used for mRNA vaccines and therapies, the structure of the ionizable lipids is critical. Lipids with branched hydrophobic tails can influence the packing parameter of the LNP, affecting its stability, morphology, and efficiency in delivering its payload into target cells.[11][12]
Conclusion
Methyl-branched alkanes, while simple in composition, exhibit a rich and complex chemistry. Their unique physical properties, arising from altered intermolecular forces, and their specific reactivity patterns, dictated by the stability of reaction intermediates, make them fascinating subjects of study. For researchers in the pharmaceutical sciences, a deep understanding of the synthesis and behavior of molecules containing methyl-branched moieties is indispensable. The strategic introduction of these small alkyl groups remains one of the most powerful tools in the medicinal chemist's arsenal for transforming a promising lead compound into a safe and effective drug.
References
- 1. Mustard gas - Wikipedia [en.wikipedia.org]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. nagwa.com [nagwa.com]
- 4. Binding Database [bindingdb.org]
- 5. quora.com [quora.com]
- 6. docbrown.info [docbrown.info]
- 7. webqc.org [webqc.org]
- 8. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. C7H16 - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5,7-Dimethylundecane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 5,7-dimethylundecane, a branched-chain alkane. The synthesis is based on a three-step reaction sequence commencing with a Grignard reaction, followed by dehydration of the resulting tertiary alcohol, and concluding with catalytic hydrogenation of the alkene intermediate. This protocol is designed to be a practical guide for laboratory synthesis, offering specific parameters for reagents, reaction conditions, and purification methods.
Introduction
Branched-chain alkanes such as this compound are of interest in various fields of chemical research, including as components of fuels and lubricants, and as non-polar solvents.[1] Their synthesis in the laboratory provides a means to obtain pure standards for analytical purposes and to study their physical and chemical properties. The synthetic route described herein employs common and well-established organic reactions, making it accessible to researchers with a foundational knowledge of synthetic organic chemistry.
The chosen synthetic strategy involves the creation of the carbon skeleton through the nucleophilic addition of a Grignard reagent to a ketone. This is a robust and versatile method for forming carbon-carbon bonds.[2][3] The subsequent elimination of water from the tertiary alcohol intermediate yields an alkene, which is then reduced to the final saturated alkane via catalytic hydrogenation. This sequence is a reliable method for the preparation of highly branched alkanes.
Data Presentation
Table 1: Summary of Reactants, Intermediates, and Product
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Theoretical Yield (g) |
| Starting Material 1 | Heptan-4-one | C₇H₁₄O | 114.19 | 50.0 | 5.71 g (6.80 mL) | - |
| Starting Material 2 | 2-Bromobutane | C₄H₉Br | 137.02 | 60.0 | 8.22 g (6.79 mL) | - |
| Reagent | Magnesium Turnings | Mg | 24.31 | 65.0 | 1.58 g | - |
| Intermediate 1 | 5,7-Dimethylundecan-5-ol | C₁₃H₂₈O | 200.36 | 50.0 | - | 10.02 |
| Intermediate 2 | 5,7-Dimethylundec-5-ene | C₁₃H₂₆ | 182.35 | - | - | - |
| Final Product | This compound | C₁₃H₂₈ | 184.36 | - | - | 9.22 (overall) |
Note: The theoretical yield for the final product is calculated based on the starting amount of heptan-4-one, assuming an overall yield of approximately 80% for the three-step sequence.
Experimental Protocols
Step 1: Synthesis of 5,7-Dimethylundecan-5-ol via Grignard Reaction
This procedure details the formation of the tertiary alcohol intermediate through the reaction of a Grignard reagent with a ketone.
Materials:
-
Heptan-4-one (5.71 g, 50.0 mmol)
-
2-Bromobutane (8.22 g, 60.0 mmol)
-
Magnesium turnings (1.58 g, 65.0 mmol)
-
Anhydrous diethyl ether (200 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (500 mL), dropping funnel, condenser, and magnetic stirrer
-
Heating mantle
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent:
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Place the magnesium turnings in the 500 mL round-bottom flask.
-
In the dropping funnel, prepare a solution of 2-bromobutane in 50 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 5 mL) of the 2-bromobutane solution to the magnesium turnings. The reaction should initiate, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has started, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the sec-butylmagnesium bromide.
-
-
Reaction with Ketone:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve heptan-4-one in 50 mL of anhydrous diethyl ether and add it to the dropping funnel.
-
Add the heptan-4-one solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Isolation:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield crude 5,7-dimethylundecan-5-ol. The product can be used in the next step without further purification.
-
Step 2: Dehydration of 5,7-Dimethylundecan-5-ol to 5,7-Dimethylundec-5-ene
This protocol describes the acid-catalyzed dehydration of the tertiary alcohol to form an alkene.
Materials:
-
Crude 5,7-dimethylundecan-5-ol (from Step 1)
-
Concentrated sulfuric acid (H₂SO₄) (5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask (250 mL), distillation apparatus
-
Heating mantle
Procedure:
-
Place the crude 5,7-dimethylundecan-5-ol in the 250 mL round-bottom flask.
-
Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.
-
Heat the mixture gently to distill the alkene product. The distillation temperature should be monitored.
-
Collect the distillate, which will be a mixture of alkene isomers.
-
Wash the distillate with saturated sodium bicarbonate solution (2 x 30 mL) and then with water (30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
The resulting mixture of 5,7-dimethylundecene isomers can be used directly in the next step.
Step 3: Hydrogenation of 5,7-Dimethylundec-5-ene to this compound
This final step involves the reduction of the double bond to yield the saturated alkane.
Materials:
-
Crude 5,7-dimethylundecene (from Step 2)
-
Palladium on carbon (10% Pd/C, ~100 mg)
-
Ethanol (100 mL)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the crude 5,7-dimethylundecene in ethanol in a suitable reaction flask.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Flush the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (a balloon filled with hydrogen is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (typically monitored by TLC or GC-MS, or can be run for several hours to ensure completion).
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and should be handled with care.
-
Wash the filter cake with a small amount of ethanol.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by distillation if necessary.
Visualization of the Synthesis Workflow
Caption: Synthetic pathway for this compound.
References
Chiral Synthesis of 5,7-Dimethylundecane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral synthesis of 5,7-dimethylundecane, a branched-chain alkane of interest in various fields, including chemical ecology and as a potential chiral building block in drug discovery. The synthesis of specific stereoisomers of this molecule is crucial for studying its biological activity and for the development of stereochemically pure pharmaceutical compounds.
The synthetic strategy outlined herein focuses on the stereoselective construction of the key 1,3-dimethyl motif through a combination of asymmetric alkylation and diastereoselective reduction, followed by functional group manipulations to yield the final alkane. This approach allows for the selective preparation of different stereoisomers of this compound.
Quantitative Data Summary
The following table summarizes the expected yields and stereoselectivities for the key steps in the synthesis of a single enantiomer of a 1,3-diol precursor to this compound. These values are based on established literature precedents for similar transformations.
| Step | Reaction | Catalyst/Reagent | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) |
| 1. Asymmetric α-Alkylation | Alkylation of ethyl 3-oxopentanoate | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | Toluene | -40 | ~95% | up to 93% ee |
| 2. Diastereoselective Reduction (syn pathway) | Reduction of β-keto ester | Diethylmethoxyborane, Sodium borohydride | THF/Methanol | -78 | ~85% | >95:5 dr (syn) |
| 3. Diastereoselective Reduction (anti pathway) | Reduction of β-keto ester | Tetrabutylammonium triacetoxyborohydride | Acetonitrile/Acetic acid | -40 to 0 | ~80% | >95:5 dr (anti) |
| 4. Conversion to Alkane (via Barton-McCombie Deoxygenation) | Deoxygenation of 1,3-diol | Tributyltin hydride, AIBN | Toluene | 110 | ~70-80% | Stereochemistry retained |
Experimental Protocols
Asymmetric α-Alkylation of Ethyl 3-Oxopentanoate
This protocol describes the enantioselective alkylation of a β-keto ester to introduce the first chiral center.
Materials:
-
Ethyl 3-oxopentanoate
-
1-Bromobutane
-
(S,S)-3,4,5-Trifluorophenyl-NAS bromide (chiral phase-transfer catalyst)
-
Potassium hydroxide (solid)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a stirred solution of ethyl 3-oxopentanoate (1.0 eq) in anhydrous toluene under an inert atmosphere (argon or nitrogen), add solid potassium hydroxide (5.0 eq).
-
Cool the mixture to -40 °C.
-
Add the chiral phase-transfer catalyst, (S,S)-3,4,5-trifluorophenyl-NAS bromide (0.05 eq).
-
Slowly add 1-bromobutane (1.2 eq) to the reaction mixture.
-
Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-alkylated β-keto ester.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Diastereoselective Reduction of the β-Keto Ester to a 1,3-Diol
This section provides protocols for the diastereoselective reduction of the α-alkylated β-keto ester to afford either the syn- or anti-1,3-diol, which are precursors to the different stereoisomers of this compound.
2.1. Synthesis of the syn-1,3-Diol
Materials:
-
Enantioenriched α-alkylated β-keto ester (from Step 1)
-
Diethylmethoxyborane
-
Sodium borohydride
-
Tetrahydrofuran (THF, anhydrous)
-
Methanol (anhydrous)
-
Hydrogen peroxide (30% aqueous solution)
-
Sodium hydroxide solution (3 M)
Procedure:
-
Dissolve the enantioenriched β-keto ester (1.0 eq) in a mixture of anhydrous THF and methanol (4:1) under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add diethylmethoxyborane (1.1 eq) to the solution.
-
After stirring for 30 minutes, add sodium borohydride (1.5 eq) portion-wise.
-
Continue stirring at -78 °C and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of 3 M sodium hydroxide solution, followed by the careful addition of 30% hydrogen peroxide at 0 °C.
-
Stir the mixture for several hours at room temperature.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude diol by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by NMR spectroscopy or GC analysis.
2.2. Synthesis of the anti-1,3-Diol
Materials:
-
Enantioenriched α-alkylated β-keto ester (from Step 1)
-
Tetrabutylammonium triacetoxyborohydride
-
Acetonitrile (anhydrous)
-
Acetic acid (anhydrous)
Procedure:
-
Dissolve the enantioenriched β-keto ester (1.0 eq) in a mixture of anhydrous acetonitrile and acetic acid (1:1) under an inert atmosphere.
-
Cool the solution to -40 °C.
-
Add tetrabutylammonium triacetoxyborohydride (1.5 eq) in one portion.
-
Allow the reaction to warm slowly to 0 °C while stirring.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
-
Determine the diastereomeric ratio (dr) by NMR spectroscopy or GC analysis.
Conversion of the 1,3-Diol to this compound
This protocol describes the deoxygenation of the 1,3-diol to the final alkane using the Barton-McCombie reaction.[1][2][3][4][5]
Materials:
-
syn- or anti-1,3-diol
-
1,1'-Thiocarbonyldiimidazole (TCDI) or Phenyl chlorothionoformate
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Toluene (anhydrous)
Procedure:
Part A: Formation of the Bis(thiocarbonyl) Derivative
-
Dissolve the 1,3-diol (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Add 1,1'-thiocarbonyldiimidazole (2.5 eq) or phenyl chlorothionoformate (2.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the reaction mixture at 80 °C and monitor by TLC until the starting diol is consumed.
-
Cool the reaction mixture and purify the crude bis(thiocarbonyl) derivative by flash column chromatography.
Part B: Deoxygenation
-
Dissolve the purified bis(thiocarbonyl) derivative (1.0 eq) in anhydrous toluene under an inert atmosphere.
-
Add tributyltin hydride (3.0 eq) and a catalytic amount of AIBN (0.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude this compound by flash column chromatography. The removal of tin byproducts can be facilitated by treatment with a saturated aqueous solution of potassium fluoride.[1]
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow for the chiral synthesis of this compound.
Caption: Proposed synthetic route to stereoisomers of this compound.
This comprehensive guide provides a strong foundation for the chiral synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and optimization of the described procedures. The stereochemical outcome of the final product will depend on the enantiomer of the chiral catalyst used in the first step and the diastereoselective reduction method chosen.
References
Application Note: Analysis of 5,7-Dimethylundecane by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive method for the identification and quantification of 5,7-Dimethylundecane using gas chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The protocol covers sample preparation, GC instrument parameters, and expected analytical performance. This method is suitable for the analysis of this compound in various sample matrices, assuming appropriate sample preparation.
Introduction
This compound is a branched-chain alkane. The accurate and sensitive determination of such compounds is crucial in various fields, including environmental monitoring, petroleum analysis, and chemical synthesis. Gas chromatography is an ideal analytical technique for the separation and analysis of volatile and semi-volatile compounds like this compound. This document provides a detailed protocol for its analysis.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. For liquid samples where this compound is a component, a direct "dilute and shoot" approach or a liquid-liquid extraction (LLE) can be employed. For solid or semi-solid matrices, headspace or solid-phase microextraction (SPME) are suitable techniques to isolate volatile components.
Liquid-Liquid Extraction (LLE) Protocol (for liquid samples):
-
To 1 mL of the liquid sample, add 1 mL of a volatile organic solvent such as hexane or dichloromethane.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and extraction of the analyte into the organic phase.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the organic (upper) layer to a clean 1.5 mL GC autosampler vial.
-
If necessary, the extracted sample can be concentrated by gently evaporating the solvent under a stream of nitrogen. Reconstitute the residue in a known volume of the solvent prior to injection.
Headspace Sampling Protocol (for solid or liquid samples):
-
Place a precisely weighed amount of the solid sample or a known volume of the liquid sample into a sealed headspace vial.
-
Heat the vial to allow the volatile compounds, including this compound, to vaporize and collect in the headspace.
-
A sample of the vapor from the headspace is then automatically injected into the GC system.
Gas Chromatography (GC) Method
The following GC parameters are recommended for the analysis of this compound. A non-polar column is suggested as it separates compounds primarily based on their boiling points.
| Parameter | Value |
| GC System | Any standard Gas Chromatograph with FID or MS detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) |
| Oven Program | - Initial Temperature: 50 °C, hold for 2 minutes- Ramp: 10 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minutes |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Transfer Line | 280 °C |
| MS Ion Source | 230 °C |
| MS Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
Data Presentation
The following table summarizes the expected quantitative data for the GC analysis of this compound using the proposed method. These are typical values and may vary depending on the specific instrument and experimental conditions.
| Parameter | Expected Value | Notes |
| Expected Retention Time (min) | 12.5 - 13.5 | Dependent on the exact GC conditions and column health. |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL | Based on a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL | Based on a signal-to-noise ratio of 10:1. |
| Linearity (R²) | > 0.995 | Over a concentration range of 1 - 500 ng/mL. |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the GC analysis of this compound.
Caption: Experimental workflow for the GC analysis of this compound.
Analysis of 5,7-Dimethylundecane by Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note and Protocol
This document provides a detailed methodology for the qualitative and quantitative analysis of 5,7-dimethylundecane using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is intended for researchers, scientists, and professionals in the fields of chemical analysis, environmental monitoring, and drug development where the identification and quantification of branched alkanes are crucial.
Introduction
This compound is a branched-chain alkane with the molecular formula C13H28. As with many isomeric alkanes, its unique identification and accurate quantification can be challenging due to similar mass spectral fragmentation patterns among related structures. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile organic compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase of the column, while the mass spectrometer provides structural information by fragmenting the molecules and analyzing the resulting mass-to-charge ratios. This application note describes a robust GC-MS method for the analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis. The following protocol outlines the steps for preparing samples containing this compound.
-
Sample Collection: Collect samples in clean glass containers to prevent contamination.
-
Solvent Selection: Use a high-purity, volatile organic solvent such as hexane, heptane, or dichloromethane to dissolve the sample.
-
Dissolution:
-
For liquid samples, dilute an accurately measured volume with the chosen solvent to a concentration within the calibrated range (e.g., 1-100 µg/mL).
-
For solid samples, accurately weigh a portion of the sample and dissolve it in a known volume of the solvent. Sonication may be used to aid dissolution.
-
-
Filtration/Centrifugation: To prevent contamination of the GC inlet and column, remove any particulate matter by filtering the sample through a 0.22 µm syringe filter or by centrifuging the sample and transferring the supernatant to a clean vial.
-
Internal Standard Addition (for quantitative analysis): For precise quantification, add a known concentration of an internal standard to all samples, calibration standards, and quality control samples. A suitable internal standard would be a deuterated alkane or an alkane with a different chain length that does not co-elute with the analyte of interest.
-
Transfer to Autosampler Vial: Transfer the final prepared sample into a 2 mL glass autosampler vial with a PTFE-lined cap.
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Parameters may be optimized based on the specific instrumentation used.
Gas Chromatograph (GC) Parameters:
-
Column: A non-polar capillary column, such as a DB-5ms (or equivalent), with dimensions of 30 m x 0.25 mm internal diameter x 0.25 µm film thickness is recommended.
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (for trace analysis) or Split (e.g., 20:1 for higher concentrations)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: Hold at 280 °C for 5 minutes
-
Mass Spectrometer (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Transfer Line Temperature: 280 °C
-
Mass Scan Range: m/z 40-250 for full scan analysis
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
For quantitative analysis, the mass spectrometer can be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[1][2]
Data Presentation
Quantitative data for this compound is summarized in the tables below.
Table 1: GC Retention and MS Data for this compound
| Compound | Kovats Retention Index (non-polar column) | Key Mass Fragments (m/z) |
| This compound | 1190 - 1207[3] | 43, 57, 71, 85, 127 |
Table 2: Proposed Ions for Selected Ion Monitoring (SIM) for Quantification
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound | 85 | 57 | 127 |
Note: The choice of quantifier and qualifier ions should be based on their abundance and specificity from the full scan mass spectrum. The most abundant ion that is also characteristic of the compound is typically chosen as the quantifier ion.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
Application Notes and Protocols for the Quantification of 5,7-Dimethylundecane in Insect Cuticle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cuticular hydrocarbons (CHCs) are a critical component of the insect exoskeleton, forming a waxy layer that primarily serves to prevent desiccation.[1][2][3] Beyond this vital physiological role, CHCs are deeply involved in chemical communication, mediating interactions related to mating, species recognition, and social organization.[1][2] The composition of these hydrocarbons, which includes n-alkanes, alkenes, and methyl-branched alkanes, is often species-specific and can vary with age, sex, and environmental conditions.[1][3]
5,7-Dimethylundecane is a branched alkane that has been identified as a component of the cuticular hydrocarbon profile in various insect species. The precise quantification of this and other CHCs is essential for studies in chemical ecology, insect physiology, and the development of novel pest management strategies that may disrupt chemical communication or cuticle integrity. This document provides a detailed protocol for the extraction and quantification of this compound from insect cuticles using Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
The quantification of this compound from insect cuticles involves three main stages: sample preparation (extraction of CHCs), gas chromatography-mass spectrometry (GC-MS) analysis for separation and identification, and data analysis for quantification.
Sample Preparation: Cuticular Hydrocarbon Extraction
The goal of this step is to efficiently extract the CHCs from the insect cuticle with minimal contamination from internal lipids. Two common methods are solvent extraction and solid-phase microextraction (SPME).
a) Solvent Extraction Protocol:
This is a widely used and effective method for obtaining a comprehensive CHC profile.
-
Materials:
-
Hexane (HPLC grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Forceps
-
Nitrogen gas evaporator
-
Vortex mixer
-
-
Procedure:
-
Select individual insects for analysis. The number of insects per sample may vary depending on the size of the insect. For smaller insects, multiple individuals may be pooled.
-
Carefully rinse the exterior of the insect with distilled water to remove any loose debris and allow it to air dry completely.
-
Place the insect(s) into a clean glass vial.
-
Add a sufficient volume of hexane to fully submerge the insect(s). A common volume is 500 µL to 1 mL.
-
Gently agitate the vial for 5-10 minutes. This can be done using a vortex mixer at a low speed or by gentle manual swirling. This duration is typically sufficient to dissolve the cuticular lipids without extracting significant amounts of internal lipids.
-
Using clean forceps, carefully remove the insect(s) from the vial.
-
The resulting hexane solution contains the extracted CHCs. This extract can be concentrated under a gentle stream of nitrogen gas to a smaller volume (e.g., 50-100 µL) to increase the concentration of the analytes.
-
Transfer the concentrated extract to a 200 µL glass insert within a GC-MS autosampler vial.
-
The sample is now ready for GC-MS analysis.
-
b) Solid-Phase Microextraction (SPME) Protocol:
SPME is a non-destructive method that can be useful for sampling CHCs from living insects.
-
Materials:
-
SPME fiber assembly (e.g., 100 µm polydimethylsiloxane (PDMS) fiber)
-
Forceps
-
GC-MS instrument with an SPME-compatible inlet
-
-
Procedure:
-
Condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC inlet.
-
Gently restrain the insect.
-
Expose the SPME fiber by extending it from its protective needle.
-
Gently rub the exposed fiber over the surface of the insect's cuticle for a defined period (e.g., 1-2 minutes). Ensure consistent sampling location and duration across all samples.
-
Retract the fiber back into the needle.
-
The fiber is now ready for immediate analysis by thermal desorption in the GC-MS inlet.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the standard analytical technique for separating, identifying, and quantifying CHCs.
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific).
-
Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, HP-5ms, or equivalent non-polar column; 30 m x 0.25 mm ID x 0.25 µm film thickness).
-
-
GC-MS Parameters (Example):
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at a rate of 20 °C/min.
-
Ramp 2: Increase to 320 °C at a rate of 5 °C/min.
-
Final hold: Hold at 320 °C for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-600.
-
Data Analysis and Quantification
-
Identification:
-
Individual peaks in the chromatogram are identified by comparing their mass spectra with reference spectra in a library such as the National Institute of Standards and Technology (NIST) library.
-
The identity of this compound and other branched alkanes can be further confirmed by examining the fragmentation patterns in the mass spectrum and by comparing their retention times with those of authentic standards, if available. Kovats retention indices can also be calculated and compared to literature values.
-
-
Quantification:
-
Relative Quantification: The relative abundance of each CHC, including this compound, is calculated by dividing the peak area of the individual compound by the total peak area of all identified CHCs in the chromatogram. This value is then expressed as a percentage.
-
Absolute Quantification: For absolute quantification, an internal standard (a compound not naturally present in the sample, such as eicosane or a deuterated hydrocarbon) is added to the sample at a known concentration before GC-MS analysis. A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration of this compound in the sample can then be determined by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Data Presentation
The quantitative data for this compound and other identified cuticular hydrocarbons should be summarized in a clear and structured table for easy comparison. The following is a representative table illustrating how such data could be presented for the tenebrionid beetle, Zophobas morio.
Note: The following data is representative and intended for illustrative purposes, as specific quantitative data for this compound in Zophobas morio was not available in the cited literature. The presence and relative abundance of CHCs can vary significantly between insect species and even between individuals.
Table 1: Representative Cuticular Hydrocarbon Profile of Zophobas morio
| Compound | Retention Time (min) | Relative Abundance (%) |
| This compound | 12.34 | Hypothetical: 2.5 |
| n-Tricosane | 15.89 | 5.2 |
| n-Tetracosane | 17.21 | 3.8 |
| 11-Methyltricosane | 16.05 | 8.1 |
| n-Pentacosane | 18.45 | 15.7 |
| 11-Methylpentacosane | 18.62 | 10.3 |
| n-Hexacosane | 19.63 | 4.1 |
| n-Heptacosane | 20.75 | 22.4 |
| 13-Methylheptacosane | 20.91 | 11.9 |
| n-Octacosane | 21.82 | 2.1 |
| n-Nonacosane | 22.84 | 13.9 |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship between the different stages of the analysis.
Caption: Experimental workflow for CHC quantification.
Caption: Logical steps in CHC analysis.
References
- 1. Cuticular Hydrocarbon Polymorphism in a Parasitoid Wasp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cuticular Hydrocarbon Trails Released by Host Larvae Lose their Kairomonal Activity for Parasitoids by Solidification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C13H28 | CID 519405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electroantennography (EAG) with 5,7-Dimethylundecane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile and semi-volatile compounds. This method records the summated electrical potential changes from the entire antenna, providing a sensitive and rapid bioassay for screening odorants that elicit a response from insect olfactory receptor neurons. 5,7-Dimethylundecane is a branched alkane that may act as a semiochemical, such as a pheromone or kairomone, in various insect species, particularly in stored-product pests. Understanding the antennal response to this compound is crucial for developing targeted and environmentally friendly pest management strategies, as well as for fundamental research in chemical ecology and neurophysiology.
These application notes provide a comprehensive overview and detailed protocols for conducting EAG experiments with this compound.
Data Presentation
Quantitative data from EAG experiments are crucial for determining the sensitivity and specificity of an insect's olfactory system to a particular compound. Due to the absence of published EAG data specifically for this compound, the following tables are presented as templates with hypothetical data to illustrate how results should be structured for clear comparison.
Table 1: Dose-Response of Tribolium castaneum to this compound
| Concentration (µg/µl) | Mean EAG Response (-mV) | Standard Deviation (±) | Normalized Response (%) |
| 0.001 | 0.15 | 0.05 | 10 |
| 0.01 | 0.45 | 0.10 | 30 |
| 0.1 | 0.90 | 0.15 | 60 |
| 1 | 1.50 | 0.20 | 100 |
| 10 | 1.45 | 0.18 | 97 |
| Control (Hexane) | 0.05 | 0.02 | 3 |
| Standard (1-Octen-3-ol) | 1.20 | 0.17 | 80 |
Note: Data are hypothetical and for illustrative purposes only. The normalized response is calculated relative to the maximum response observed (in this case, at 1 µg/µl).
Table 2: Comparative EAG Responses of Different Stored-Product Insect Species to this compound (1 µg/µl)
| Insect Species | Mean EAG Response (-mV) | Standard Deviation (±) |
| Tribolium castaneum | 1.50 | 0.20 |
| Rhyzopertha dominica | 0.80 | 0.12 |
| Sitophilus oryzae | 0.30 | 0.08 |
| Oryzaephilus surinamensis | 0.55 | 0.10 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
The following are detailed protocols for conducting EAG experiments with this compound. These are generalized protocols and may require optimization based on the specific insect species and available equipment.
Protocol 1: Preparation of a Tribolium castaneum Antenna for EAG
Materials:
-
Adult Tribolium castaneum (red flour beetle), 3-7 days old
-
Dissecting microscope
-
Fine scissors or a sharp scalpel blade
-
Micro-capillary glass electrodes
-
Electrode puller
-
Kaissling saline solution (or similar insect saline)
-
Electrically conductive gel
-
Micromanipulators
-
EAG probe/holder
Procedure:
-
Immobilize the Insect: Anesthetize an adult beetle by placing it on ice or using brief exposure to CO2.
-
Excise the Head: Under a dissecting microscope, carefully excise the head from the thorax using fine scissors or a scalpel.
-
Mount the Head: Mount the excised head onto the reference electrode using a small amount of conductive gel. The base of the head should be in good contact with the gel.
-
Prepare the Recording Electrode: The recording electrode is a glass micro-capillary filled with saline solution. A fine silver wire is inserted into the back of the capillary.
-
Position the Antenna: Using a micromanipulator, carefully bring the tip of one antenna into contact with the recording electrode. A small amount of conductive gel can be used to ensure a good electrical connection. Alternatively, the very tip of the antenna can be snipped off to allow the electrode to make contact with the sensillar lymph.
-
Verify Signal: Check for a stable baseline signal from the EAG amplifier. The preparation should remain viable for 15-30 minutes.
Protocol 2: Stimulus Preparation and Delivery
Materials:
-
This compound (high purity)
-
Hexane (or other suitable solvent)
-
Pasteur pipettes
-
Filter paper strips (e.g., Whatman No. 1)
-
Micropipettes
-
Air stimulus controller (puffer)
-
Charcoal-filtered and humidified air source
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in hexane (e.g., 10 µg/µl).
-
Prepare Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 0.001, 0.01, 0.1, 1, and 10 µg/µl).
-
Prepare Stimulus Cartridges:
-
Cut small strips of filter paper and insert them into the narrow end of Pasteur pipettes.
-
Apply 10 µl of a specific dilution onto the filter paper.
-
Allow the solvent to evaporate for approximately 30-60 seconds, leaving the odorant on the paper.
-
-
Prepare Control and Standard:
-
Control: A pipette with filter paper treated only with the solvent (hexane).
-
Standard: A pipette with a known general odorant (e.g., 1-octen-3-ol) at a standard concentration to monitor the antenna's viability over time.
-
-
Stimulus Delivery:
-
Place the tip of the stimulus pipette into a hole in a tube that delivers a continuous stream of charcoal-filtered, humidified air over the antenna.
-
Use an air stimulus controller to deliver a precise puff of air (e.g., 0.5 seconds) through the pipette, carrying the odorant to the antenna.
-
Maintain a constant interval between stimuli (e.g., 30-60 seconds) to allow the antenna to recover.
-
Present the stimuli in a randomized order, with a solvent control and a standard presented periodically (e.g., after every 5-10 test stimuli).
-
Protocol 3: Data Acquisition and Analysis
Materials:
-
EAG amplifier
-
Data acquisition software (e.g., Syntech EAG Pro, or a custom LabVIEW program)
-
Computer
Procedure:
-
Recording:
-
Connect the EAG probe to the amplifier.
-
Use the data acquisition software to record the voltage changes from the antenna in response to each stimulus puff. The response is typically a negative deflection in the baseline voltage.
-
-
Measurement:
-
Measure the amplitude of the EAG response in millivolts (-mV) from the baseline to the peak of the negative deflection.
-
-
Data Normalization:
-
Subtract the average response to the solvent control from the response to each odorant stimulus to correct for mechanical stimulation.
-
To account for the decline in antennal sensitivity over time, normalize the responses. A common method is to express the response to the test compound as a percentage of the response to the standard presented just before or after the test compound.
-
-
Statistical Analysis:
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine if there are significant differences in the EAG responses to different concentrations of this compound or between different insect species.
-
Visualizations
Signaling Pathway
Caption: Generalized olfactory signaling pathway in an insect.
Experimental Workflow
Caption: Experimental workflow for electroantennography.
Application Notes and Protocols for Field Collection of Insect Pheromones
Audience: Researchers, scientists, and drug development professionals.
Introduction: Insect pheromones are chemical signals that mediate interactions between individuals of the same species, playing crucial roles in mating, aggregation, alarm signaling, and trail marking.[1][2] The collection and identification of these compounds are fundamental to understanding insect behavior and developing sustainable pest management strategies, such as mating disruption and mass trapping.[1][3][4] These application notes provide detailed protocols for the primary field and laboratory techniques used to collect insect pheromones for subsequent analysis.
Part 1: Pheromone Biosynthesis - The Origin of the Signal
Understanding the biological origin of pheromones can inform the selection of the most appropriate collection technique. Insects typically synthesize pheromones de novo from common metabolic pathways, such as those for fatty acids and isoprenoids, or by modifying precursors obtained from host plants.[1][5][6][7] The synthesis often occurs in specialized exocrine glands.[1][7] For example, many female moths produce sex pheromones in abdominal glands, while male Drosophila may produce them in the ejaculatory bulb.[1][7] The production is often regulated by hormones like Juvenile Hormone (JH III), ecdysteroids, or Pheromone Biosynthesis Activating Neuropeptide (PBAN).[1][5][6]
Caption: Generalized insect pheromone biosynthesis pathways.
Part 2: Field and Laboratory Collection Techniques
The choice of collection method depends on the volatility of the pheromones, their production site, and whether the insect needs to be kept alive.
Technique 1: Gland Solvent Extraction
This method involves dissecting the pheromone-producing gland and extracting the compounds with an organic solvent. It is effective for identifying all compounds present in the gland, including non-volatile components and precursors, but it is a terminal procedure.
Experimental Protocol: Gland Extraction
-
Insect Preparation: Anesthetize the insect by cooling it at 4°C for several minutes.
-
Gland Dissection: Under a dissecting microscope, carefully excise the pheromone gland (e.g., the terminal abdominal segments of a female moth).
-
Extraction: Immediately place the dissected gland into a 2 mL glass vial containing 100-200 µL of a high-purity solvent (e.g., hexane or dichloromethane).
-
Incubation: Allow the gland to extract for a period ranging from 30 minutes to several hours at room temperature. Some protocols may involve brief sonication to aid extraction.
-
Filtration & Concentration: Remove the gland tissue. If desired, concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 20-50 µL.
-
Storage: Store the extract in a sealed vial at -20°C or lower until analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Technique 2: Aeration (Volatile Collection)
Aeration, or air entrainment, collects volatile compounds released by living insects into the surrounding air. This non-lethal method captures the pheromone blend as it is naturally released, providing a more accurate representation of the emitted signal.
Experimental Protocol: Aeration
-
Collection Chamber: Place one or more insects (e.g., calling female moths) into a clean glass chamber.
-
Airflow System: Draw purified, charcoal-filtered air through the chamber at a controlled flow rate (e.g., 100-500 mL/min).
-
Adsorbent Trap: Pass the effluent air through a trap containing a porous adsorbent material (e.g., Porapak Q, Tenax®, or activated charcoal) to capture the volatile organic compounds (VOCs).
-
Collection Period: Continue the aeration for a duration corresponding to the insect's natural pheromone-releasing period (e.g., throughout the scotophase for nocturnal insects), which can last several hours.
-
Elution: After collection, elute the trapped pheromones from the adsorbent by passing a small volume (e.g., 200-500 µL) of a suitable solvent (e.g., hexane or pentane) through the trap.
-
Concentration & Storage: Concentrate the eluate under a gentle stream of nitrogen and store at -20°C for analysis.
Technique 3: Solid-Phase Microextraction (SPME)
SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to adsorb volatiles from the headspace surrounding an insect.[8][9] It is minimally invasive, highly sensitive, and integrates sample collection and pre-concentration into a single step.[10]
Experimental Protocol: Headspace SPME
-
Insect Confinement: Place the insect in a small, clean glass vial or chamber, allowing it to acclimate.
-
Fiber Conditioning: Condition the SPME fiber according to the manufacturer's instructions by heating it in the GC injection port.
-
Headspace Extraction: Carefully insert the SPME device through a septum in the chamber lid, exposing the fiber to the headspace above the insect. Do not let the fiber touch the insect.[11][12]
-
Adsorption: Allow the fiber to adsorb volatiles for a predetermined time (e.g., 30-60 minutes). This can be optimized based on the rate of pheromone release.
-
Thermal Desorption: Immediately after extraction, withdraw the fiber and insert it into the hot injection port of a GC-MS, where the adsorbed pheromones are thermally desorbed directly onto the analytical column.[13]
-
Analysis: Begin the GC-MS analysis run. The fiber can often be reused after proper cleaning and conditioning.[10]
Part 3: Comparison of Collection Techniques
The selection of an appropriate technique is critical for successfully identifying insect pheromones.
| Parameter | Gland Solvent Extraction | Aeration (Volatile Collection) | Solid-Phase Microextraction (SPME) |
| Principle | Direct solvent extraction of dissected gland tissue. | Trapping of airborne volatiles onto an adsorbent filter. | Adsorption of headspace volatiles onto a coated fiber.[8] |
| State of Insect | Terminal (lethal). | Non-lethal. | Non-lethal / Minimally invasive. |
| Compounds Collected | All compounds in the gland (volatile & non-volatile). | Only volatile compounds released by the insect. | Primarily volatile and semi-volatile compounds.[9] |
| Signal Profile | Glandular content; may include precursors and non-emitted compounds. | Emitted signal; represents the natural blend and ratio. | Emitted signal; provides a "snapshot" of headspace concentration. |
| Solvent Use | High (extraction and elution). | Medium (elution from adsorbent). | Solvent-free extraction.[8][9] |
| Advantages | - Comprehensive chemical profile.- High yield of total compounds. | - Represents true emitted blend.- Non-lethal.- Can collect from multiple individuals. | - High sensitivity.- Fast and simple.- Solventless.- Field-portable.[8] |
| Disadvantages | - Lethal.- Does not reflect the naturally released blend.- Risk of extracting non-pheromone contaminants. | - Can be complex to set up.- Lower yield per insect.- Requires longer collection times. | - Competitive adsorption on fiber.- Quantitative analysis can be complex.- Fiber fragility and cost. |
| Typical Application | Initial discovery of pheromone structures. | Determining the precise blend and ratio of released pheromones. | - Rapid screening of live insects.- Field collection.- Analysis of temporal changes in release. |
Part 4: Experimental and Analytical Workflow
The overall process involves several key stages, from preparing the insect to identifying the chemical compounds and confirming their biological activity.
References
- 1. Insect pheromones - Wikipedia [en.wikipedia.org]
- 2. rootbiome.tamu.edu [rootbiome.tamu.edu]
- 3. youtube.com [youtube.com]
- 4. Pamela Marrone maps the future of sustainable crop protection [agtechnavigator.com]
- 5. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insect pheromone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
Application Note and Protocols for Cuticular Hydrocarbon Extraction
Introduction
Cuticular hydrocarbons (CHCs) are a complex mixture of lipids, primarily non-polar compounds such as n-alkanes, methyl-branched alkanes, and alkenes, that coat the epicuticle of insects.[1] These compounds play a crucial role in preventing desiccation and protecting against entomopathogens.[1] Furthermore, CHCs serve as vital semiochemicals involved in chemical communication, influencing behaviors such as species and nestmate recognition, mating, and aggregation.[1] The analysis of CHC profiles is a powerful tool in chemical ecology, taxonomy, and forensic entomology.[1] Accurate and reproducible extraction of these compounds is the critical first step for any downstream analysis, such as gas chromatography-mass spectrometry (GC-MS). This document provides detailed protocols for the most common CHC extraction techniques: solvent-based extraction and solid-phase microextraction (SPME).
Principles of Extraction
The primary goal of CHC extraction is to selectively remove the hydrocarbons from the insect's cuticle while minimizing the co-extraction of internal lipids and other contaminants. The choice of method depends on the research question, the insect species, and whether the insect needs to be kept alive.
-
Solvent-Based Extraction: This is the most traditional and widely used method. It involves washing or immersing the insect (or a specific body part) in a non-polar solvent. The solvent dissolves the CHCs from the cuticle. The resulting extract can then be concentrated and analyzed. The choice of solvent and the duration of the extraction are critical parameters that can influence the yield and composition of the extracted CHCs.[2][3]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to adsorb analytes from a sample.[4] For CHC analysis, the fiber can be exposed to the headspace above the insect or directly rubbed on the cuticle. The adsorbed CHCs are then thermally desorbed in the hot injector of a gas chromatograph. SPME is a less invasive method and can be non-destructive, allowing for repeated sampling from the same individual.[5]
Comparative Analysis of Extraction Methods
The selection of an appropriate extraction method is crucial for obtaining reliable and reproducible CHC profiles. Both solvent-based extraction and SPME have their advantages and limitations.
Quantitative Comparison of Solvent Extraction Parameters
The choice of solvent and extraction time significantly impacts the yield of cuticular lipids. The following table, adapted from studies on plant cuticular waxes, illustrates the general principles of how these parameters can affect extraction efficiency. Non-polar solvents like n-hexane are generally more selective for lipids compared to more polar solvents like acetone.[2]
| Solvent | Extraction Time | Mean Extract Yield ( g/100g of dry mass) | Mean Surface Coverage (μg/cm²) |
| n-Hexane | 5 min | 0.8 ± 0.1 | 68 ± 5 |
| 1 h | 1.7 ± 0.1 | 145 ± 10 | |
| 3 h | 2.6 ± 0.2 | 222 ± 15 | |
| 6 h | 3.4 ± 0.3 | 290 ± 22 | |
| Dichloromethane | 5 min | 0.5 ± 0.1 | 43 ± 4 |
| 1 h | 1.2 ± 0.1 | 102 ± 9 | |
| 3 h | 2.1 ± 0.2 | 179 ± 13 | |
| 6 h | 2.8 ± 0.2 | 239 ± 18 | |
| Acetone | 5 min | 1.5 ± 0.1 | 128 ± 11 |
| 1 h | 2.5 ± 0.2 | 213 ± 17 | |
| 3 h | 3.1 ± 0.3 | 265 ± 21 | |
| 6 h | 3.6 ± 0.3 | 307 ± 25 |
Table adapted from Sousa et al., 2022. Data represents the extraction of cuticular waxes from Quercus suber leaves and serves to illustrate the principles of solvent extraction.[2]
Qualitative Comparison of Solvent Extraction and SPME
| Feature | Solvent-Based Extraction | Solid-Phase Microextraction (SPME) |
| Principle | Dissolution of CHCs in a non-polar solvent. | Adsorption of CHCs onto a coated fiber.[4] |
| Selectivity | Good for non-polar compounds. Risk of co-extracting internal lipids with longer extraction times or more polar solvents.[2][3] | High selectivity for volatile and semi-volatile compounds. Fiber coating can be chosen to target specific analytes. |
| Sample State | Typically requires sacrificing the insect. | Can be non-destructive, allowing for repeated sampling of the same individual.[5] |
| Solvent Use | Requires the use and subsequent evaporation of organic solvents. | Solvent-free extraction. |
| Sensitivity | Generally high, as the entire extract can be concentrated. | High sensitivity, with detection limits in the ppb range. |
| Reproducibility | Can be highly reproducible with standardized procedures. | Good reproducibility with automated systems.[5] |
| Compound Bias | Can efficiently extract a broad range of CHCs. | May show a bias towards more volatile compounds and can extract relatively fewer short-chained CHCs.[4] |
| Throughput | Can be high with batch processing. | Can be automated for high throughput. |
Experimental Protocols
Protocol 1: Whole-Body Solvent Extraction
This protocol is suitable for obtaining a comprehensive CHC profile from a single insect and is the most common method used.
Materials:
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes and tips
-
Forceps
-
Nitrogen gas evaporator
-
Vortex mixer
-
GC-MS vials with micro-inserts
-
Hexane or Pentane (Pesticide grade or equivalent)
-
Internal standard solution (e.g., n-alkane C20 or C30 in hexane, at a known concentration)
Procedure:
-
Sample Preparation:
-
Select an insect and freeze it at -20°C for at least 2 hours to euthanize it.
-
Allow the insect to return to room temperature just before extraction to avoid condensation.
-
Using clean forceps, carefully place a single insect into a 2 mL glass vial.
-
-
Extraction:
-
Add a precise volume of solvent (e.g., 200 µL of hexane) to the vial. The volume may be adjusted based on the size of the insect to ensure it is fully submerged.
-
If quantitative analysis is desired, add a known amount of internal standard to the solvent before extraction.
-
Cap the vial tightly and vortex gently for 2 minutes. Alternatively, let the vial stand for a 10-minute extraction period with occasional gentle agitation.[1]
-
-
Sample Recovery:
-
Carefully remove the insect from the vial using clean forceps, allowing any excess solvent to drip back into the vial.
-
The remaining solvent in the vial contains the extracted CHCs.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen gas. Avoid complete dryness to prevent the loss of more volatile CHCs.
-
Reconstitute the extract in a small, precise volume of clean solvent (e.g., 50 µL of hexane).
-
Transfer the reconstituted sample to a GC-MS vial with a micro-insert.
-
-
Analysis:
-
The sample is now ready for injection into the GC-MS.
-
Protocol 2: Solid-Phase Microextraction (SPME)
This protocol is ideal for non-destructive sampling and for analyzing the CHC profiles of living insects.
Materials:
-
SPME fiber holder and fibers (e.g., 7 µm Polydimethylsiloxane (PDMS) is effective for CHCs).[5]
-
GC-MS instrument with a SPME-compatible injector liner.
-
A method to gently restrain the insect if sampling from a live specimen.
Procedure:
-
Fiber Conditioning:
-
Before first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves inserting the fiber into the hot GC inlet for a specified time to remove any contaminants.
-
-
Extraction (Direct Contact):
-
Gently restrain the insect (e.g., by chilling it briefly or using a soft holder).
-
Expose the SPME fiber by depressing the plunger on the holder.
-
Gently rub the exposed fiber over the surface of the insect's cuticle (e.g., the abdomen or thorax) for a standardized period (e.g., 1-2 minutes).
-
Retract the fiber back into the protective needle.
-
-
Extraction (Headspace):
-
Place the insect in a small, clean glass vial and seal it.
-
Gently heat the vial (e.g., to 40-60°C) for a set period to allow CHCs to volatilize into the headspace.
-
Pierce the vial's septum with the SPME needle and expose the fiber to the headspace for a standardized time (e.g., 30 minutes).
-
Retract the fiber.
-
-
Desorption and Analysis:
-
Immediately insert the SPME device into the hot injector of the GC-MS.
-
Depress the plunger to expose the fiber and begin the thermal desorption of the adsorbed CHCs onto the GC column.
-
The desorption time is typically 2-5 minutes.
-
Start the GC-MS analysis run concurrently with desorption.
-
After desorption, retract the fiber and remove the SPME device from the injector.
-
Workflow and Data Analysis Visualization
The following diagram illustrates the general workflow for CHC extraction and analysis.
Caption: Workflow for CHC extraction and analysis.
Conclusion
The choice between solvent-based extraction and SPME for cuticular hydrocarbon analysis depends on the specific goals of the research. Solvent extraction is a robust and well-established method that provides a comprehensive overview of the CHC profile. SPME offers a non-destructive, solvent-free alternative that is particularly useful for studying live insects and for high-throughput screening. By following the detailed protocols and considering the comparative data presented in this application note, researchers can select and implement the most appropriate method for their studies, ensuring high-quality and reproducible results.
References
Troubleshooting & Optimization
improving resolution of dimethylalkane isomers in GC
Welcome to the technical support center for gas chromatography (GC) applications. This resource provides troubleshooting guidance and answers to frequently asked questions related to improving the resolution of dimethylalkane isomers.
Troubleshooting Guides
This section provides solutions to common problems encountered during the GC analysis of dimethylalkane isomers.
Issue: Poor resolution or co-elution of dimethylalkane isomers.
This is a common challenge due to the similar boiling points and polarities of dimethylalkane isomers. The following steps can be taken to improve separation.
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Solution 1: Optimize the GC Column and Stationary Phase. The choice of the stationary phase is critical for separating closely related isomers.[1] Non-polar stationary phases are generally recommended for the separation of non-polar analytes like alkanes.
-
Recommendation: A 100% dimethyl polysiloxane stationary phase often provides excellent selectivity for iso-paraffins.[1] For more challenging separations, consider specialty phases like liquid crystalline stationary phases, which can offer unique selectivity for positional and geometric isomers.
-
Action: If you are using a standard non-polar column and still see poor resolution, consider switching to a column with a different selectivity. For example, a column with a 35% diphenyl, 65% dimethyl polysiloxane phase can provide different elution patterns.[1]
-
-
Solution 2: Adjust the Temperature Program. Temperature programming is a powerful tool for improving the separation of complex mixtures.[2][3] For isomeric compounds, the initial temperature and ramp rate are particularly important.[4]
-
Recommendation: A lower initial temperature increases the interaction of the analytes with the stationary phase, which can enhance separation.[4] A slower temperature ramp rate can also improve the resolution of closely eluting peaks.
-
Action: Start with a low initial temperature (e.g., 40°C) and a slow ramp rate (e.g., 2-5°C/min).[2][4] Experiment with different ramp rates to find the optimal balance between resolution and analysis time.
-
-
Solution 3: Modify Column Dimensions. Longer and narrower columns generally provide higher efficiency and better resolution.
-
Recommendation: Doubling the column length can increase resolution by approximately 40%. Decreasing the internal diameter of the column also leads to sharper, taller peaks and improved separation.
-
Action: If your current column is not providing adequate resolution, consider replacing it with a longer column (e.g., 60m instead of 30m) or a column with a smaller internal diameter (e.g., 0.18mm instead of 0.25mm).
-
-
Solution 4: Optimize Carrier Gas Flow Rate. The linear velocity of the carrier gas affects the efficiency of the separation.
-
Recommendation: Each carrier gas (e.g., Helium, Hydrogen, Nitrogen) has an optimal flow rate for maximum efficiency. Operating at this optimal velocity will minimize peak broadening and improve resolution.
-
Action: Determine the optimal flow rate for your column dimensions and carrier gas. This information is often provided by the column manufacturer. You can also experimentally determine the optimal flow rate by performing a van Deemter or Golay plot analysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the best type of stationary phase for separating dimethylalkane isomers?
A1: For the separation of branched alkanes like dimethylalkanes, stationary phase selectivity is paramount. A 100% dimethyl polysiloxane stationary phase is often a good starting point due to its high selectivity for iso-paraffins.[1] For very complex mixtures or difficult-to-separate isomers, liquid crystalline stationary phases can provide superior resolution.[5] Functionalized multi-walled carbon nanotubes have also been shown to be effective for separating branched alkanes.[6]
Q2: How does temperature programming affect the resolution of dimethylalkane isomers?
A2: Temperature programming is a critical parameter for optimizing the separation of compounds with a wide range of boiling points, including isomeric mixtures.[2][3] For dimethylalkane isomers, which have very similar boiling points, a slow and carefully controlled temperature ramp is often necessary. Lowering the initial temperature of the GC oven and using a slower ramp rate (e.g., 2-5 °C/min) increases the time the isomers spend interacting with the stationary phase, which can significantly improve their separation.[4]
Q3: Can changing the carrier gas improve the resolution of my dimethylalkane isomers?
A3: Yes, the choice of carrier gas and its linear velocity can impact resolution. Hydrogen and helium are the most common carrier gases in capillary GC. Hydrogen typically provides higher efficiency (better resolution) at higher linear velocities, which can also lead to shorter analysis times. However, safety considerations are important when using hydrogen. The key is to operate the column at the optimal linear velocity for the chosen carrier gas to achieve the best separation efficiency.
Q4: What are Kovats Retention Indices (KI) and how can they help in identifying dimethylalkane isomers?
A4: Kovats Retention Indices (KI) are a standardized method for reporting retention times in gas chromatography, which helps in identifying compounds by comparing their KI values to those in a database.[7] For methyl-branched alkanes, KI values can be particularly useful in distinguishing between different isomers, as the elution order is related to the branching pattern.[7] Isomers with methyl branches closer to the center of the carbon chain tend to elute earlier (have lower KI values) than those with branches near the end of the chain.[7]
Quantitative Data Summary
The following tables summarize the expected impact of changing key GC parameters on the resolution of dimethylalkane isomers.
Table 1: Effect of Column Dimensions on Resolution
| Parameter | Change | Expected Impact on Resolution | Typical Values |
| Column Length | Increase | Increases (proportional to the square root of the length) | 30 m -> 60 m |
| Internal Diameter | Decrease | Increases (due to higher efficiency) | 0.25 mm -> 0.18 mm |
| Film Thickness | Decrease | Can improve resolution for later eluting peaks | 0.25 µm -> 0.18 µm |
Table 2: Influence of Temperature Program on Separation
| Parameter | Change | Effect on Retention Time | Effect on Resolution | Recommended Starting Point |
| Initial Temperature | Decrease | Increases | Generally Improves | 40°C |
| Ramp Rate | Decrease | Increases | Generally Improves | 2-5 °C/min |
Experimental Protocols
Protocol 1: General GC Method for Dimethylalkane Isomer Analysis
This protocol provides a starting point for developing a method for the separation of C10-C12 dimethylalkane isomers.
-
Column: 100% dimethyl polysiloxane, 60 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/Splitless injector at 250°C with a split ratio of 50:1.
-
Oven Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 2°C/min to 200°C.
-
Hold: 10 minutes at 200°C.
-
-
Detector: Flame Ionization Detector (FID) at 280°C.
-
Injection Volume: 1 µL.
Note: This is a general method and may require further optimization based on the specific sample matrix and target isomers.
Visualizations
The following diagrams illustrate key concepts and workflows for improving GC resolution.
Caption: Troubleshooting workflow for improving GC resolution.
Caption: Key factors influencing GC resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. vurup.sk [vurup.sk]
- 6. Separation of alkanes and aromatic compounds by packed column gas chromatography using functionalized multi-walled carbon nanotubes as stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digitalcommons.unl.edu [digitalcommons.unl.edu]
Technical Support Center: Cuticular Hydrocarbon Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve co-elution problems in cuticular hydrocarbon (CHC) analysis.
Troubleshooting Guide: Resolving Co-eluting Peaks
Co-elution, the incomplete separation of two or more compounds during chromatographic analysis, is a common challenge in the analysis of complex CHC profiles. This guide provides a systematic approach to diagnosing and resolving these issues.
Question: My chromatogram shows broad peaks, shoulders, or two peaks that are not fully separated. How can I identify the cause of this co-elution?
Answer:
Identifying the source of co-elution is the first step toward resolving it. The issue can typically be traced back to the Gas Chromatography (GC) method, the column, or the sample itself.
Initial Checks:
-
Visual Inspection of the Peak Shape: Asymmetrical peaks, such as those with a noticeable "shoulder," are a clear indication of co-elution.[1] In some cases, two compounds can be so close that they appear as one broad, misshapen peak.
-
Mass Spectrometry Data: Examine the mass spectra across the width of the problematic peak. If the peak is pure, the mass spectrum should be consistent throughout. A changing mass spectrum indicates that multiple compounds are eluting at the same time.[1]
-
Systematic Troubleshooting Workflow: Follow a logical progression of checks to isolate the variable causing the poor resolution.
Below is a workflow to help diagnose the root cause of co-elution.
Frequently Asked Questions (FAQs)
Q1: How does the GC temperature program affect the separation of CHCs?
A1: The temperature program is a critical factor for achieving good resolution. It consists of an initial temperature, one or more temperature ramps, and a final hold temperature.
-
Initial Temperature: A lower initial temperature can improve the separation of more volatile, shorter-chain CHCs.
-
Ramp Rate: A slower ramp rate (e.g., 3-5°C/min) generally provides better resolution for closely eluting compounds, especially isomers. However, this will also increase the total run time. A faster ramp rate can shorten analysis time but may compromise resolution.
-
Final Temperature: The final temperature must be high enough to elute the largest, least volatile CHCs from the column. For many insect CHC studies, this can be up to 320°C or higher, depending on the column's maximum operating temperature.[2]
| Parameter | Effect on Separation | Typical Range for CHCs |
| Initial Temp | Improves resolution of early-eluting peaks | 100 - 150 °C |
| Ramp Rate | Slower rates improve resolution of isomers | 3 - 10 °C/min |
| Final Temp | Ensures elution of very long-chain CHCs | 300 - 325 °C |
Q2: Which type of GC column is best for CHC analysis?
A2: Since cuticular hydrocarbons are non-polar, a non-polar column is the most appropriate choice, based on the principle of "like dissolves like".[3]
-
Stationary Phase: A low-polarity phase, such as a 5% Phenyl Polysilphenylene-siloxane (e.g., DB-5ms, HP-5ms), is the industry standard and works well for a broad range of CHCs.
-
Column Dimensions:
-
Length: A 30-meter column is a good starting point. Longer columns (e.g., 60 m) can increase resolution but will also significantly increase analysis time.
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) provides higher resolution than a larger I.D. (e.g., 0.53 mm) but has a lower sample capacity.
-
Film Thickness: A standard film thickness of 0.25 µm is suitable for most CHC applications.
-
| Column Phase | Polarity | Typical Application |
| 100% Dimethylpolysiloxane (e.g., DB-1) | Non-polar | General purpose, separation by boiling point. |
| 5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ms) | Non-polar | Most common for CHC analysis, good for resolving a wide range of alkanes and methyl-branched isomers. |
| Mid-polarity (e.g., DB-17) | Intermediate | Not typically used for CHCs, as it can alter elution order unpredictably. |
Q3: Can my sample preparation method cause co-elution?
A3: Yes, the sample preparation can introduce issues. Overloading the column with a sample that is too concentrated is a common cause of peak broadening and fronting, which can mask co-eluting compounds. Additionally, incomplete removal of polar contaminants during extraction can interfere with the chromatography. It is crucial to follow a well-established extraction and clean-up protocol.
Q4: I've optimized my GC method and am still seeing co-elution. What are my options?
A4: For extremely complex mixtures containing many isomers that are difficult to separate with a single column (e.g., differentiating multiple methyl-branched alkanes of the same carbon number), more advanced techniques may be necessary. Comprehensive two-dimensional gas chromatography (GCxGC-MS) offers significantly higher resolving power and is an excellent tool for separating co-eluting compounds in complex CHC profiles.
Experimental Protocols
A standardized protocol is essential for reproducible results. The following is a representative methodology for the extraction and analysis of insect cuticular hydrocarbons.
Cuticular Hydrocarbon Extraction Protocol
This protocol is adapted from established methods for insect CHC analysis.[2]
-
Sample Collection: Collect individual insects and freeze them at -20°C. If performing a non-lethal extraction, the live insect can be used directly.
-
Extraction:
-
Place a single, whole insect (or puparial case) into a 2 mL glass vial.
-
Add 1 mL of high-purity n-hexane.
-
Immerse the insect for 10 minutes at room temperature.
-
Carefully remove the insect. For a second extraction, the insect can be rinsed for an additional 1 minute in a fresh vial of hexane.
-
-
Clean-up and Concentration:
-
Prepare a small column by plugging a Pasteur pipette with glass wool and adding approximately 1 cm of Florisil adsorbent.
-
Pass the hexane extract through the Florisil column to remove more polar lipids.
-
Collect the eluate in a clean 2 mL vial.
-
Concentrate the sample under a gentle stream of nitrogen until the volume is reduced to approximately 10-20 µL.
-
-
Analysis: The sample is now ready for GC-MS analysis.
GC-MS Analysis Protocol
The following parameters are a typical starting point for CHC analysis on a standard DB-5ms column.[2]
-
Injection: 1 µL of the extract is injected in splitless mode.
-
Injector Temperature: 290 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp: Increase temperature at 5 °C/min to 320 °C.
-
Final hold: Hold at 320 °C for 10 minutes.
-
-
MS Detector Temperature: 325 °C.
-
Mass Range: Scan from m/z 40 to 650.
The diagram below illustrates the overall experimental workflow.
References
Technical Support Center: Optimizing GC-MS Parameters for C13 Alkanes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of C13 alkanes.
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of C13 alkanes in a question-and-answer format.
Question: Why am I seeing poor peak shape (tailing or fronting) for my C13 alkane peaks?
Answer: Poor peak shape can be caused by several factors. Here's a systematic approach to troubleshooting:
-
Active Sites: Active sites in the GC inlet (liner, septum) or the column itself can interact with analytes, causing peak tailing.
-
Column Overloading: Injecting too much sample can lead to peak fronting.
-
Improper Temperature Settings: If the injection port or initial oven temperature is too low, it can cause slow vaporization and peak broadening.
-
Solution: Ensure the injector temperature is appropriate for the volatility of C13 alkanes. A typical starting point is 250-300°C. Optimize the initial oven temperature to ensure proper focusing of the analytes at the head of the column.[4]
-
Question: I'm observing a high baseline or "ghost peaks" in my chromatogram. What could be the cause?
Answer: A high or noisy baseline and the appearance of unexpected peaks (ghost peaks) are often due to contamination.
-
Contaminated Carrier Gas: Impurities in the carrier gas can lead to a high baseline and extraneous peaks.
-
Septum Bleed: Over-tightening the septum nut or using a low-quality septum can cause it to degrade and release siloxanes, which appear as peaks in the chromatogram.
-
Solution: Use a high-quality, pre-conditioned septum and avoid over-tightening.
-
-
Sample Carryover: Residual sample from a previous injection can elute in a subsequent run, causing ghost peaks.
-
Solution: Implement a thorough wash sequence for the injection syringe between runs. A bake-out of the GC oven at a high temperature after each sequence can also help clean the column.[2]
-
-
Contamination from Handling: Contamination can be introduced from gloves, solvents, or other lab equipment.[5]
-
Solution: Use clean, high-purity solvents and handle all sample preparation materials with care to avoid introducing contaminants.
-
Question: My C13 alkane peaks are not well-resolved from other components in my sample. How can I improve separation?
Answer: Achieving good resolution is key to accurate identification and quantification.
-
Inadequate GC Column: The choice of GC column is critical for separating alkanes.
-
Suboptimal Oven Temperature Program: The temperature ramp rate can significantly impact resolution.
Frequently Asked Questions (FAQs)
Q1: What are the ideal GC-MS parameters for analyzing C13 alkanes?
A1: While the optimal parameters will depend on the specific instrument and sample matrix, a good starting point is outlined in the table below.
Q2: How can I improve the sensitivity of my C13 alkane analysis?
A2: To improve sensitivity, consider using a splitless injection, which introduces more of your sample onto the column.[4][7] Additionally, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, focusing on characteristic fragment ions of alkanes (e.g., m/z 57, 71, 85), will significantly enhance sensitivity compared to full scan mode.[8]
Q3: What are the characteristic mass spectral fragments for C13 alkanes?
A3: Alkanes undergo extensive fragmentation in Electron Ionization (EI) mass spectrometry. The most abundant fragments are typically alkyl cations with general formulas [CnH2n+1]+. For C13 alkanes, you will observe a series of fragment ions separated by 14 Da (the mass of a CH2 group). Common and abundant ions to monitor include m/z 57, 71, and 85. The molecular ion (M+) for C13H28 is at m/z 184, but it is often of very low abundance or absent in EI spectra.[8][9]
Data Presentation
Table 1: Recommended Starting GC-MS Parameters for C13 Alkane Analysis
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, nonpolar stationary phase (e.g., HP-5ms) | Provides good resolution for a wide range of alkanes.[6] |
| Carrier Gas | Helium at a constant flow rate of 1.0-1.2 mL/min | Inert gas that provides good chromatographic efficiency.[4] |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | Splitless injection enhances sensitivity, while split injection prevents column overload.[4][7] |
| Injector Temperature | 280-300 °C | Ensures rapid and complete vaporization of the sample.[4] |
| Oven Temperature Program | Initial: 50°C (hold 1-2 min), Ramp: 10°C/min to 300°C, Hold: 5-10 min | Provides good separation of alkanes with varying chain lengths.[4] |
| MS Transfer Line Temp | 280-300 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temperature | 230 °C | A standard temperature for EI sources. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |
| MS Acquisition Mode | Full Scan (m/z 40-400) for initial identification, SIM for quantification | Full scan is useful for identifying unknown compounds, while SIM mode increases sensitivity for target analytes.[8] |
| SIM Ions to Monitor | m/z 57, 71, 85 | These are characteristic and abundant fragment ions for alkanes.[8] |
Experimental Protocols
Protocol 1: Standard Preparation for GC-MS Analysis of C13 Alkanes
-
Stock Solution: Prepare a 1 mg/mL stock solution of the C13 alkane standard in a high-purity solvent such as hexane or heptane.
-
Working Standards: Perform serial dilutions of the stock solution to create a series of working standards at concentrations appropriate for your expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Internal Standard: If using an internal standard for quantification (e.g., a deuterated alkane), spike it into each working standard and sample at a constant concentration.
-
Storage: Store all solutions in sealed vials at 4°C when not in use.
Protocol 2: Sample Injection and GC-MS Analysis
-
Instrument Setup: Set up the GC-MS system according to the recommended parameters in Table 1.
-
Equilibration: Allow the instrument to equilibrate until a stable baseline is achieved.
-
Blank Injection: Inject a solvent blank (e.g., hexane) to ensure the system is clean and free of contaminants.
-
Standard Injections: Inject the series of working standards to generate a calibration curve.
-
Sample Injections: Inject the unknown samples.
-
Data Analysis: Process the data to identify and quantify the C13 alkanes based on their retention times and mass spectra, comparing them to the standards.
Visualizations
Caption: Experimental workflow for GC-MS analysis of C13 alkanes.
Caption: Troubleshooting decision tree for GC-MS analysis of C13 alkanes.
References
- 1. How to Troubleshoot and Improve your GC/MS | Separation Science [sepscience.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Compound Specific Analysis of 2H and 13C in n-Alkanes | Stable Isotope Facility [stableisotopefacility.ucdavis.edu]
- 5. GCMS alkane contamination - Chromatography Forum [chromforum.org]
- 6. researchgate.net [researchgate.net]
- 7. Large‐Volume Injection and Assessment of Reference Standards for n‐Alkane δD and δ13C Analysis via Gas Chromatography Isotope Ratio Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pragolab.cz [pragolab.cz]
Technical Support Center: Pheromone Analysis
Welcome to the Technical Support Center for Pheromone Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and step-by-step guides to address specific problems related to contamination in pheromone analysis.
Frequently Asked Questions (FAQs)
Q1: I am seeing unexpected peaks in my chromatogram that are not my target pheromone analytes. What are the likely sources of this contamination?
A1: Unexpected peaks, often referred to as "ghost peaks," are a common issue in sensitive analytical techniques like GC-MS used for pheromone analysis.[1][2][3][4] The most common sources of these contaminants include:
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Plasticizers: Phthalates (e.g., DEHP, DBP, DiBP) are ubiquitous in laboratory environments, leaching from plastic consumables such as pipette tips, vials, tubing, and even gloves.[5]
-
Solvents: Even high-purity solvents can contain trace amounts of contaminants or may become contaminated during handling and storage.[5][6]
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Sample Collection and Handling: Contamination can be introduced from the collection apparatus (e.g., aeration chambers, SPME fibers), glassware, or even the researcher's skin (e.g., lotions, soaps).
-
Analytical Instrument: Residues from previous analyses can build up in the GC inlet, column, or detector, leading to carryover peaks in subsequent runs.[1][4][7] Septa bleed from the injection port is also a common source of siloxane-based ghost peaks.[7]
-
Laboratory Air: Volatile organic compounds present in the laboratory air can be adsorbed by samples or collection materials.[8][9]
Q2: How can I identify if the contaminating peaks are from plasticizers like phthalates?
A2: Phthalates have characteristic fragmentation patterns in mass spectrometry. A prominent and often diagnostic ion for many phthalates is m/z 149, which corresponds to the protonated phthalic anhydride fragment.[10][11][12] Other common fragment ions for phthalates include m/z 121, 167, and 279.[12][13][14] By examining the mass spectrum of your unknown peak and looking for these characteristic ions, you can often tentatively identify it as a phthalate.
Q3: What are the best practices for cleaning glassware to minimize contamination in pheromone analysis?
A3: Rigorous cleaning of all glassware is critical. Here is a recommended procedure:
-
Initial Rinse: Immediately after use, rinse glassware with an appropriate solvent to remove the bulk of any residues.
-
Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Use brushes to scrub all surfaces thoroughly.
-
Tap Water Rinse: Rinse extensively with tap water to remove all detergent.
-
Deionized Water Rinse: Rinse multiple times with deionized water.
-
Solvent Rinse: Rinse with a high-purity solvent such as acetone or hexane to remove any remaining organic residues.
-
Drying: Dry the glassware in an oven at a high temperature (e.g., 150-300°C) to drive off any remaining volatile compounds.
-
Storage: Store clean glassware covered with aluminum foil (pre-baked to remove contaminants) in a clean, dust-free environment.
Troubleshooting Guide: Identifying and Eliminating Ghost Peaks
If you are experiencing persistent ghost peaks in your chromatograms, follow this logical troubleshooting workflow:
Step 1: Blank Analysis
-
Action: Run a solvent blank (injecting only the solvent used for your samples) and a system blank (a run with no injection).
-
Interpretation:
-
Peaks in Solvent Blank: The contamination is likely from your solvent or vials.
-
Peaks in System Blank: The contamination is likely from the GC-MS system itself (e.g., carrier gas, inlet, column bleed).[1]
-
No Peaks in Blanks: The contamination is likely being introduced during sample preparation or collection.
-
Step 2: Isolate the Source of Contamination
-
If the contamination is in the solvent/vials:
-
Use a fresh bottle of high-purity, analytical-grade solvent.
-
Test a different brand or lot of solvent.
-
Use vials from a new, unopened package. Consider using amber glass vials with PTFE-lined caps.
-
-
If the contamination is in the GC-MS system:
-
Inlet: Check the septum for signs of degradation and replace if necessary. Clean or replace the inlet liner.[7]
-
Column: Bake out the column at a high temperature (as recommended by the manufacturer) to remove contaminants. If the problem persists, trim the first few centimeters from the front of the column or replace it.
-
Carrier Gas: Ensure high-purity carrier gas is being used and that all gas lines are clean and free of leaks. Consider installing or replacing gas purifiers.
-
-
If the contamination is from sample preparation/collection:
-
Review your entire sample handling procedure.
-
Ensure all glassware is meticulously cleaned.
-
Use solvent-rinsed tools (forceps, etc.).
-
Wear powder-free nitrile gloves.
-
Ensure your sample collection apparatus is thoroughly cleaned between samples.
-
Quantitative Data on Common Contaminants
The following table summarizes common contaminants in pheromone analysis, their typical concentrations found in laboratory environments, and their potential impact on your results.
| Common Contaminant | Typical Concentration Range in Laboratory Air | Potential Impact on Pheromone Analysis |
| Di-n-butyl phthalate (DBP) | Median: 390 ng/m³ - 573 ng/m³[8][9] | Co-elution with pheromone components, leading to misidentification and inaccurate quantification. Can suppress the ionization of target analytes. |
| Diisobutyl phthalate (DiBP) | Median: 480 ng/m³[8] | Similar impact to DBP, with potential for overlapping peaks with other pheromones or their isomers. |
| Di(2-ethylhexyl) phthalate (DEHP) | Median: 130 ng/m³[8] | A common high-molecular-weight contaminant that can appear as broad peaks in the later part of the chromatogram, interfering with the analysis of less volatile pheromones. |
| Dimethyl phthalate (DMP) | Median: 368 ng/m³[9] | Can interfere with the analysis of more volatile pheromone components that elute early in the chromatogram. |
Experimental Protocols
Protocol for Pheromone Collection using Solid-Phase Microextraction (SPME)
This protocol is a general guideline for the collection of volatile pheromones from insects using SPME.
Materials:
-
SPME fiber assembly (e.g., with Polydimethylsiloxane (PDMS) or Carboxen/PDMS coating)
-
Glass vials with PTFE-lined septa
-
Heating block or water bath (optional)
-
GC-MS system with a SPME-compatible inlet
Procedure:
-
Sample Preparation: Place the insect or pheromone gland into a clean glass vial. For live insects, allow a period for acclimation.
-
SPME Fiber Conditioning: Before the first use, and as needed, condition the SPME fiber according to the manufacturer's instructions by inserting it into the hot GC inlet.
-
Headspace Sampling:
-
Pierce the vial's septum with the SPME needle and expose the fiber to the headspace above the sample.
-
The optimal extraction time and temperature will vary depending on the target analytes and the insect species and should be determined empirically. A typical starting point is 30-60 minutes at room temperature. Gentle heating can sometimes increase the volatility of the pheromones.
-
-
Desorption:
-
After extraction, retract the fiber into the needle, remove it from the sample vial, and immediately insert it into the hot inlet of the GC-MS.
-
Expose the fiber to desorb the collected analytes onto the GC column. The desorption time is typically 2-5 minutes.
-
-
Analysis: Start the GC-MS analysis run.
Protocol for Pheromone Collection using Aeration (Volatile Collection)
This protocol describes a general method for collecting airborne pheromones by pulling air over the insect and trapping the volatiles on an adsorbent.
Materials:
-
Glass aeration chamber
-
Air pump with adjustable flow rate
-
Purified air source (e.g., passed through a charcoal filter)
-
Adsorbent trap (e.g., glass tube packed with Porapak Q, Tenax, or activated charcoal)
-
High-purity solvent (e.g., hexane, dichloromethane) for elution
-
GC-MS system
Procedure:
-
System Assembly:
-
Place the insect(s) inside the glass aeration chamber.
-
Connect the purified air source to the inlet of the chamber.
-
Connect the outlet of the chamber to the adsorbent trap.
-
Connect the other end of the trap to the air pump.
-
-
Volatile Collection:
-
Draw air through the chamber and over the insect at a controlled flow rate (e.g., 100-500 mL/min).
-
The collection duration can range from a few hours to several days, depending on the pheromone release rate.
-
-
Elution:
-
After collection, disconnect the adsorbent trap.
-
Pass a small volume (e.g., 200-500 µL) of high-purity solvent through the trap to elute the collected pheromones.
-
Collect the eluate in a clean vial.
-
-
Concentration (Optional): If the pheromone concentration is expected to be very low, the eluate can be carefully concentrated under a gentle stream of nitrogen.
-
Analysis: Inject an aliquot of the eluate into the GC-MS for analysis.
Visualizations
Troubleshooting Workflow for Contamination
Caption: A logical workflow for troubleshooting contamination sources.
Contamination Prevention Workflow
Caption: Key steps for preventing contamination in pheromone analysis.
References
- 1. agilent.com [agilent.com]
- 2. gcms.cz [gcms.cz]
- 3. it.restek.com [it.restek.com]
- 4. youtube.com [youtube.com]
- 5. rdworldonline.com [rdworldonline.com]
- 6. researchgate.net [researchgate.net]
- 7. gcms.cz [gcms.cz]
- 8. Occurrence and human health risks of phthalates in indoor air of laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of phthalates in particulate matter and gaseous phase emitted in indoor air of offices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASS SPECTRAL FRAGMENTATION PATHWAYS OF PHTHALATE ESTERS BY GAS CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
Technical Support Center: Synthesis of 5,7-Dimethylundecane
Welcome to the technical support center for the synthesis of 5,7-Dimethylundecane. This resource is designed for researchers, scientists, and drug development professionals to assist in optimizing reaction yields and troubleshooting common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods for the synthesis of this compound and other long-chain branched alkanes involve carbon-carbon bond formation reactions. The two primary approaches are Grignard reagent coupling and the Wittig reaction followed by hydrogenation.
Q2: What is the expected yield for the synthesis of this compound?
A2: The yield is highly dependent on the chosen synthetic route, purity of reagents, and reaction conditions. For Grignard coupling reactions involving secondary alkyl halides, yields can range from moderate to high. Iron-catalyzed cross-coupling reactions of secondary alkyl halides with aryl Grignard reagents have been reported to give quantitative yields under optimized conditions.[1] Nickel-catalyzed couplings have also shown high efficiency, with yields of up to 92% for similar reactions.[2] Wittig reactions followed by hydrogenation can also provide good overall yields, though this is a two-step process.
Q3: How can I purify the final this compound product?
A3: Purification of the final product typically involves standard laboratory techniques. After aqueous workup to remove salts and water-soluble impurities, the crude product can be purified by column chromatography on silica gel.[3] Distillation under reduced pressure can also be an effective method for separating the desired alkane from high-boiling impurities. For products from a Wittig reaction, removal of the triphenylphosphine oxide byproduct is a key purification step.[3]
Q4: What are the main safety precautions to consider during the synthesis?
A4: Both Grignard reagents and the strong bases used in the Wittig reaction (like n-butyllithium) are highly reactive and pyrophoric. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Work should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Grignard Reaction Route
This route involves the coupling of a suitable Grignard reagent with an alkyl halide. A plausible route for this compound is the reaction of a Grignard reagent derived from 2-bromopentane with 1-bromo-2-methylhexane, or a similar coupling strategy.
Issue 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Wet glassware or solvents | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. |
| Inactive Magnesium | Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Poor quality Grignard reagent | Ensure the alkyl halide used to prepare the Grignard reagent is pure and dry. Titrate the Grignard reagent before use to determine its exact concentration. |
| Side reactions (e.g., Wurtz coupling) | Add the alkyl halide to the Grignard reagent slowly at a low temperature to minimize side reactions. |
| Inefficient coupling | Consider using a catalyst, such as an iron or nickel complex, which has been shown to improve yields in the coupling of secondary alkyl halides.[1][2][4] |
Issue 2: Presence of significant amounts of homo-coupled byproducts (e.g., 5,6-dimethyldecane).
| Possible Cause | Troubleshooting Step |
| Wurtz-type side reaction | This is a common side reaction. Lowering the reaction temperature and slow addition of the alkyl halide can help. Using a catalyst can also improve the selectivity for the cross-coupling product. |
Wittig Reaction Route
This route involves the reaction of a phosphorus ylide with a ketone to form an alkene, which is then hydrogenated to the alkane. For this compound, this could involve the reaction of an appropriate ylide with a ketone like 5-methyl-3-heptanone, followed by hydrogenation.
Issue 1: Low yield of the alkene intermediate.
| Possible Cause | Troubleshooting Step |
| Inefficient ylide formation | Use a strong, fresh base (e.g., n-butyllithium, sodium hydride) and ensure anhydrous conditions. |
| Sterically hindered ketone | The reaction may be slow. Increase the reaction time or temperature. For sterically hindered ketones, the Horner-Wadsworth-Emmons reaction is a good alternative.[5] |
| Side reactions of the ylide | Prepare the ylide at a low temperature and add the ketone slowly. |
Issue 2: Difficulty in removing triphenylphosphine oxide byproduct.
| Possible Cause | Troubleshooting Step |
| Co-elution during chromatography | Triphenylphosphine oxide can be difficult to separate. It can sometimes be precipitated from a non-polar solvent like hexane or a mixture of hexane and ethyl acetate. |
| Incomplete reaction | Drive the reaction to completion to minimize the amount of unreacted starting material, which can complicate purification. |
Quantitative Data Summary
| Reaction Type | Reactants | Catalyst/Conditions | Reported Yield | Reference |
| Iron-Catalyzed Cross-Coupling | Secondary alkyl halide + Aryl Grignard reagent | (PPN)[FeCl4] | Quantitative | [4] |
| Nickel-Catalyzed Cross-Coupling | n-decyl bromide + n-butylmagnesium chloride | NiCl2 / isoprene | 92% | [2] |
| Copper-Catalyzed Cross-Coupling | Secondary alkyl bromide + Secondary alkyl Grignard reagent | CuI/TMEDA/LiOMe | Good to excellent | [6] |
Experimental Protocols
Method 1: Grignard Cross-Coupling (Catalyzed)
This protocol is a generalized procedure for the iron-catalyzed cross-coupling of a secondary alkyl halide with a Grignard reagent, adapted for the synthesis of this compound.
Materials:
-
2-Bromopentane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
1-Bromo-2-methylhexane
-
(PPN)[FeCl4] (catalyst)[4]
-
Anhydrous workup solutions (e.g., saturated aqueous NH4Cl)
Procedure:
-
Preparation of the Grignard Reagent:
-
Under an inert atmosphere, place magnesium turnings in a dry flask.
-
Add a small crystal of iodine to activate the magnesium.
-
Slowly add a solution of 2-bromopentane in anhydrous diethyl ether to initiate the reaction.
-
Once the reaction is initiated, add the remaining 2-bromopentane solution dropwise, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
-
Cross-Coupling Reaction:
-
In a separate flask under an inert atmosphere, dissolve the catalyst (e.g., (PPN)[FeCl4], 5 mol%) in the chosen solvent.[4]
-
Add the 1-bromo-2-methylhexane to this solution.
-
Cool the mixture to 0 °C and slowly add the prepared Grignard reagent via a syringe or dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent.
-
Method 2: Wittig Reaction and Hydrogenation
This protocol outlines the synthesis of the alkene precursor to this compound via a Wittig reaction, followed by hydrogenation.
Materials:
-
(Butyl)triphenylphosphonium bromide
-
n-Butyllithium in hexanes
-
5-Methyl-3-heptanone
-
Anhydrous THF
-
Palladium on carbon (Pd/C)
-
Hydrogen gas
Procedure:
-
Wittig Reaction:
-
Under an inert atmosphere, suspend (butyl)triphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
Slowly add a solution of 5-methyl-3-heptanone in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate.
-
Purify the crude alkene by column chromatography to remove triphenylphosphine oxide.
-
-
Hydrogenation:
-
Dissolve the purified alkene in ethanol or ethyl acetate.
-
Add a catalytic amount of Pd/C (5-10 wt%).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the final product, this compound.
-
Visualizations
Caption: Troubleshooting guide for low yield in Grignard synthesis.
Caption: Experimental workflow for Wittig reaction and hydrogenation.
References
Technical Support Center: Minimizing Sample Degradation During CHC Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during Circulating Haplotype Cancer (CHC) extraction. Adherence to these guidelines is critical for ensuring the quality and integrity of CHC samples, which are paramount for accurate downstream analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of CHC sample degradation?
A1: The primary causes of CHC sample degradation are enzymatic activity from nucleases present in the blood and contamination with genomic DNA (gDNA) from the lysis of white blood cells.[1][2] Pre-analytical variables such as the type of blood collection tube, the time between blood draw and processing, storage temperature, and the centrifugation process can all significantly impact sample quality.[1][3][4]
Q2: Which blood collection tubes are recommended for CHC analysis?
A2: For CHC analysis, plasma is the preferred sample type over serum to avoid contamination from gDNA released during blood clotting.[5][6] It is highly recommended to use either EDTA tubes or specialized cell-free DNA (cfDNA) blood collection tubes (BCTs) that contain preservatives.[2][7]
-
EDTA tubes are a standard option but require processing within a few hours of collection to prevent leukocyte lysis.[2][8]
-
Specialized cfDNA BCTs (e.g., Streck Cell-Free DNA BCTs) contain additives that stabilize blood cells, preventing the release of gDNA and inhibiting nuclease activity for an extended period, allowing for more flexible transport and storage conditions.[2][7]
Q3: What is the optimal time frame and temperature for processing blood samples after collection?
A3: The optimal processing time depends on the type of collection tube used:
-
EDTA tubes: Samples should be processed within 2 to 6 hours of collection when stored at 4°C.[8]
-
cfDNA BCTs: These tubes can stabilize samples for up to 7-14 days at room temperature (6°C to 37°C), providing a significant advantage for sample transportation and batching.[7]
It is crucial to avoid freezing whole blood, as this will cause cell lysis and gDNA contamination upon thawing.[9]
Q4: What is the recommended centrifugation protocol for plasma separation?
A4: A two-step centrifugation process is widely recommended to effectively remove cells and cellular debris:[10]
-
First Spin (Low Speed): Centrifuge the whole blood at 1,600-2,000 x g for 10-15 minutes at room temperature. This pellets the cellular components.
-
Second Spin (High Speed): Carefully transfer the supernatant (plasma) to a new tube and centrifuge at a higher speed, typically 16,000 x g, for 10 minutes to remove any remaining cells, platelets, and cellular debris.[3][10]
Q5: How should plasma samples be stored before CHC extraction?
A5: For short-term storage, plasma can be kept at 4°C for a few hours. For long-term storage, it is essential to freeze the plasma at -80°C.[11] It is critical to minimize the number of freeze-thaw cycles, as this can lead to DNA degradation.[6] Aliquoting the plasma into smaller volumes before freezing is a good practice to avoid repeated thawing of the entire sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low CHC/cfDNA Yield | - Suboptimal blood collection tube.- Delay in sample processing.- Inefficient extraction kit.- Improper storage conditions (e.g., repeated freeze-thaw cycles).[11] | - Use specialized cfDNA blood collection tubes.- Process samples within the recommended time frame.- Evaluate and compare different cfDNA extraction kits to find the most efficient one for your workflow.[12][13]- Aliquot plasma before freezing to avoid multiple freeze-thaw cycles. |
| High Genomic DNA (gDNA) Contamination | - Lysis of white blood cells.- Use of serum instead of plasma.- Single-step or low-speed centrifugation.- Freezing of whole blood before plasma separation.[9] | - Use cfDNA BCTs to stabilize white blood cells.[9]- Always use plasma for CHC analysis.- Implement a two-step centrifugation protocol with a high-speed second spin.[10]- Separate plasma from whole blood before freezing. |
| Degraded CHC/cfDNA (short fragments) | - Nuclease activity.- Improper sample handling and storage.- Multiple freeze-thaw cycles.[6] | - Use collection tubes with nuclease inhibitors.- Ensure prompt processing and appropriate storage at -80°C.- Avoid repeated freezing and thawing of plasma samples. |
| PCR Inhibition in Downstream Analysis | - Contaminants from the extraction process (e.g., ethanol).- Heparin from blood collection tubes. | - Ensure complete removal of wash buffers during the extraction process.- Avoid using heparin-containing tubes for blood collection as heparin can inhibit PCR.[6] |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Separation
-
Blood Collection: Collect 10 mL of whole blood into either a K2EDTA tube or a specialized cfDNA BCT.
-
Sample Handling (EDTA tubes): If using EDTA tubes, process the blood within 2-6 hours of collection. Keep the sample at 4°C until processing.
-
Sample Handling (cfDNA BCTs): If using cfDNA BCTs, the sample can be stored at room temperature for up to 7 days before processing.
-
First Centrifugation: Centrifuge the blood collection tube at 1,900 x g for 10 minutes at 4°C to separate plasma from the cellular components.[14]
-
Plasma Transfer: Carefully aspirate the upper plasma layer without disturbing the buffy coat (the layer of white blood cells) and transfer it to a new conical tube.
-
Second Centrifugation: Centrifuge the plasma at 16,000 x g for 10 minutes at 4°C to pellet any remaining cells and debris.[3]
-
Plasma Aliquoting and Storage: Transfer the supernatant (cell-free plasma) to new, labeled cryovials in appropriate volumes (e.g., 1 mL aliquots). Store immediately at -80°C until CHC extraction.
Protocol 2: Quality Control of Extracted CHC/cfDNA
-
Quantification: Quantify the extracted cfDNA using a fluorometric method (e.g., Qubit) which is specific for double-stranded DNA and less susceptible to interference from RNA or single-stranded DNA.
-
Fragment Size Analysis: Assess the size distribution of the cfDNA using a microfluidics-based electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation). High-quality cfDNA should show a primary peak at approximately 167 bp, corresponding to the length of DNA wrapped around a nucleosome.[15] The presence of a significant amount of high molecular weight DNA indicates gDNA contamination.
Quantitative Data Summary
Table 1: Comparison of cfDNA Yield from Different Extraction Kits
| Extraction Kit | Mean cfDNA Yield (ng/mL of plasma) | Reference |
| QIAamp Circulating Nucleic Acid Kit (Qiagen) | Significantly higher yield compared to other tested kits. | [12][13] |
| Maxwell RSC ccfDNA Plasma Kit (Promega) | Lower yield compared to QIAamp CNA kit. | [13] |
| Quick-cfDNA Serum & Plasma Kit (Zymo Research) | Lower yield compared to QIAamp CNA kit. | [12] |
Note: The actual yield can vary depending on the patient and other pre-analytical factors.
Table 2: Effect of Storage Conditions on Urinary cfDNA Yield
| Storage Condition (3 months) | Relative cfDNA Yield | Reference |
| -70°C with 10 mM EDTA | Highest | [16] |
| -70°C without EDTA | Moderate | [16] |
| -20°C with 10 mM EDTA | Lower | [16] |
| -20°C without EDTA | Lowest | [16] |
Note: While this data is for urinary cfDNA, it highlights the importance of low-temperature storage and nuclease inhibition for preserving cfDNA integrity.
Visualizations
Caption: Recommended workflow for CHC sample collection and processing.
Caption: Troubleshooting logic for suboptimal CHC extraction results.
References
- 1. Facebook [cancer.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preanalytical variables that affect the outcome of cell-free DNA measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of preanalytical variables on the analysis of cell-free DNA from blood and urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
- 7. somagen.com [somagen.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Considerations and quality controls when analyzing cell-free tumor DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Optimization of Preanalytical Variables for cfDNA Processing and Detection of ctDNA in Archival Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of Circulating Cell-Free DNA Extraction Methods for Downstream Analysis in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Ensure cfDNA Stability in Blood and Urine Samples | QIAGEN [qiagen.com]
- 15. resources.revvity.com [resources.revvity.com]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5,7-Dimethylundecane and Other Branched Alkanes for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the selection of appropriate solvents and excipients is a critical factor influencing the efficacy, stability, and delivery of active pharmaceutical ingredients (APIs). Branched alkanes, a class of saturated hydrocarbons, are frequently utilized for their inertness, high purity, and specific physical properties. This guide provides a detailed comparison of 5,7-dimethylundecane with other linear and branched alkanes, supported by experimental data, to aid researchers in making informed decisions for their formulation and synthesis needs.
Introduction to Branched Alkanes
Alkanes are acyclic saturated hydrocarbons with the general formula CnH2n+2.[1] They can exist as linear (n-alkanes) or branched chains. The degree of branching significantly impacts the physical and chemical properties of these molecules. Generally, branched alkanes exhibit lower boiling and melting points compared to their linear isomers of the same molecular weight.[2] This is attributed to the reduced surface area of branched molecules, which leads to weaker intermolecular van der Waals forces.[2] Conversely, increased branching can lead to higher thermodynamic stability.[3] These properties make branched alkanes valuable as solvents, lubricants, and formulation excipients in the pharmaceutical industry.
Performance Comparison: Physical and Chemical Properties
The selection of a branched alkane for a specific application often depends on its physical properties such as boiling point, density, and viscosity. Below is a comparative summary of these properties for this compound, its linear isomer n-tridecane, and a highly branched C12 alkane, 2,2,4,6,6-pentamethylheptane.
| Property | This compound (C13H28) | n-Tridecane (C13H28) | 2,2,4,6,6-Pentamethylheptane (C12H26) |
| Molecular Weight ( g/mol ) | 184.36 (Computed)[4] | 184.36[4] | 170.33[5] |
| Boiling Point (°C) | Not Experimentally Determined | 235.4[4] | 177-178[6] |
| Density (g/cm³ at 20°C) | Not Experimentally Determined | 0.756[4] | ~0.75[7] |
| Viscosity (mPa·s at 25°C) | Not Experimentally Determined | 1.724[4] | Not Experimentally Determined |
Applications in Pharmaceutical Research and Development
Branched alkanes, particularly highly branched isoparaffins, are valued in pharmaceutical formulations for their excellent solvent properties for non-polar compounds and their inert nature, which prevents unwanted reactions with the API.[8]
-
Solvents in Synthesis and Purification: Their ability to dissolve non-polar intermediates and impurities makes them useful in the synthesis and purification of small molecule drugs.
-
Excipients in Topical Formulations: Due to their emollient properties and low reactivity with the skin, highly branched alkanes are used in topical drug delivery systems such as creams and ointments to enhance the solubility and permeation of lipophilic drugs.[9]
-
Controlled Release Systems: The hydrophobicity of branched alkanes can be leveraged in the design of controlled-release drug delivery systems, where they can act as a matrix to regulate the release of the encapsulated drug.[3]
Experimental Protocols
Accurate determination of the physicochemical properties of branched alkanes is essential for their effective application. Below are detailed methodologies for key experiments.
Determination of Boiling Point by the Thiele Tube Method
Objective: To determine the boiling point of a liquid alkane.
Apparatus:
-
Thiele tube
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attachment
-
Heating source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the liquid alkane is placed in the small test tube.
-
The capillary tube is placed inside the test tube with its open end downwards.
-
The test tube is attached to the thermometer using a rubber band or wire, ensuring the bulb of the thermometer is level with the bottom of the test tube.
-
The Thiele tube is filled with mineral oil to a level just above the side arm.
-
The thermometer and test tube assembly are suspended in the Thiele tube, ensuring the sample is fully immersed in the oil.
-
The side arm of the Thiele tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a continuous stream of bubbles is observed.
-
The heating source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Determination of Density using a Pycnometer
Objective: To determine the density of a liquid alkane.
Apparatus:
-
Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)
-
Analytical balance
-
Constant temperature water bath
-
Thermometer
Procedure:
-
The pycnometer is thoroughly cleaned, dried, and its empty weight is recorded (m1).
-
The pycnometer is filled with the liquid alkane and the stopper is inserted, ensuring any excess liquid is expelled through the capillary. The outside of the pycnometer is wiped dry.
-
The weight of the pycnometer filled with the alkane is recorded (m2).
-
The pycnometer is emptied, cleaned, and filled with distilled water. Its weight is recorded (m3).
-
All weighings should be performed after the pycnometer has equilibrated in a constant temperature water bath.
-
The density of the alkane (ρ_alkane) is calculated using the following formula: ρ_alkane = [(m2 - m1) / (m3 - m1)] * ρ_water where ρ_water is the known density of water at the experimental temperature.
Determination of Viscosity using a Capillary Viscometer
Objective: To determine the kinematic and dynamic viscosity of a liquid alkane.
Apparatus:
-
Ostwald viscometer or similar capillary viscometer
-
Constant temperature water bath
-
Stopwatch
-
Pipette
Procedure:
-
The viscometer is cleaned and dried thoroughly.
-
A known volume of the liquid alkane is introduced into the larger bulb of the viscometer using a pipette.
-
The viscometer is clamped vertically in a constant temperature water bath and allowed to equilibrate for at least 15 minutes.
-
The liquid is drawn up into the smaller bulb by suction until the meniscus is above the upper timing mark.
-
The suction is released, and the time taken for the liquid to flow from the upper timing mark to the lower timing mark is measured using a stopwatch.
-
The measurement is repeated at least three times, and the average flow time (t) is calculated.
-
The kinematic viscosity (ν) is calculated using the viscometer constant (C): ν = C * t
-
The dynamic viscosity (η) is calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν * ρ
Visualizing Experimental and Logical Workflows
Solvent Selection Workflow in Pharmaceutical Development
The selection of an appropriate solvent is a multi-step process involving the consideration of various physical, chemical, and safety parameters. The following diagram illustrates a typical workflow.
Caption: A flowchart illustrating the systematic process of solvent selection in pharmaceutical development.
References
- 1. Alkane - Wikipedia [en.wikipedia.org]
- 2. wwwsst.ums.edu.my [wwwsst.ums.edu.my]
- 3. m.youtube.com [m.youtube.com]
- 4. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,4,6,6-Pentamethylheptane | C12H26 | CID 26058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,4,6,6-pentamethyl heptane, 13475-82-6 [thegoodscentscompany.com]
- 7. chembk.com [chembk.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Cellular Insights: GC-MS vs. MALDI-TOF for Circulating Hemocyte Cell Analysis
For researchers, scientists, and drug development professionals navigating the complex world of cellular analysis, choosing the right analytical technique is paramount. This guide provides a comprehensive comparison of two powerful mass spectrometry techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), for the analysis of circulating hemocyte cells (CHCs).
Circulating hemocytes, the immune cells of invertebrates, are crucial indicators of physiological and pathological states. Their analysis can provide invaluable insights in fields ranging from toxicology to immunology and drug discovery. Both GC-MS and MALDI-TOF offer unique advantages for interrogating the molecular composition of these cells, but their suitability depends on the specific research question and the target molecules of interest.
This guide delves into a detailed comparison of their performance, supported by experimental data and protocols, to empower you to make an informed decision for your CHC analysis needs.
At a Glance: Key Performance Characteristics
To facilitate a quick comparison, the following table summarizes the key performance metrics of GC-MS and MALDI-TOF for cellular analysis.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) |
| Primary Analytes | Small, volatile, and semi-volatile metabolites (e.g., amino acids, fatty acids, sugars) | Peptides, proteins, lipids, and other large biomolecules. |
| Sample State | Gaseous | Solid (co-crystallized with a matrix) |
| Ionization Technique | Electron Ionization (EI) | Soft ionization via laser desorption from a matrix. |
| Mass Range (Da) | Typically up to ~1,000 Da | Wide range, from small molecules to >300,000 Da. |
| Sensitivity | High (picogram to femtogram range) | High (femtomole to attomole range) |
| Resolution | Moderate to high | Moderate to high |
| Throughput | Lower, due to chromatographic separation | Higher, direct analysis from a target plate |
| Sample Preparation | More complex, often requires derivatization | Simpler, requires mixing with a suitable matrix |
| Data Complexity | Simpler spectra, extensive libraries for identification | More complex spectra for large molecules, requires specialized software |
| Cost | Generally lower initial investment | Generally higher initial investment |
Delving Deeper: A Comparative Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): The Metabolite Profiler
GC-MS is a powerhouse for the analysis of small molecules. Its strength lies in the separation of complex mixtures of volatile and semi-volatile compounds before their detection by mass spectrometry. This makes it an ideal tool for in-depth metabolic profiling of CHCs.
Key Advantages for CHC Analysis:
-
High Chromatographic Resolution: GC provides excellent separation of isomers and closely related metabolites, which is crucial for accurate identification and quantification.
-
Robust Quantification: With the use of internal standards, GC-MS offers reliable and reproducible quantification of target metabolites.
-
Extensive Spectral Libraries: Established libraries of mass spectra aid in the confident identification of a wide range of metabolites.
Limitations to Consider:
-
Derivatization Requirement: A significant drawback of GC-MS for cellular analysis is the need for chemical derivatization. Most cellular metabolites are not inherently volatile and must be chemically modified to increase their volatility. This multi-step process can introduce variability and may not be suitable for all classes of compounds.
-
Limited to Volatile Compounds: GC-MS is not suitable for the analysis of large, non-volatile biomolecules such as proteins and peptides.
-
Lower Throughput: The chromatographic separation step makes GC-MS a relatively lower throughput technique compared to MALDI-TOF.
MALDI-TOF: The Macromolecule Identifier
MALDI-TOF excels in the rapid and sensitive analysis of large biomolecules, making it a go-to technique for proteomics and peptidomics of CHCs. Its "soft" ionization method allows for the analysis of intact macromolecules with minimal fragmentation.
Key Advantages for CHC Analysis:
-
Analysis of Intact Biomolecules: MALDI-TOF is ideal for identifying proteins and peptides directly from whole cells or cell lysates, providing insights into the proteome of CHCs.
-
High Throughput: The ability to analyze samples directly from a target plate allows for the rapid screening of a large number of samples.
-
Tolerance to Contaminants: MALDI-TOF is generally more tolerant to salts and other contaminants in the sample compared to other mass spectrometry techniques.
-
Wide Mass Range: It can analyze a broad range of molecules, from small metabolites to very large proteins.
Limitations to Consider:
-
Limited Chromatographic Separation: While some separation can be achieved through differential crystallization with the matrix, MALDI-TOF lacks the high-resolution separation capabilities of chromatography-based methods.
-
Matrix Interference: The matrix used for ionization can sometimes interfere with the detection of low-mass analytes.
-
Quantification Challenges: While relative quantification is possible with the use of internal standards, absolute quantification with MALDI-TOF can be more challenging compared to GC-MS due to variations in ionization efficiency.
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of CHCs using both GC-MS and MALDI-TOF.
GC-MS Analysis of CHC Metabolites
This protocol outlines a typical workflow for the metabolic profiling of CHCs using GC-MS, including the critical derivatization step.
1. Hemocyte Collection and Extraction:
- Collect hemolymph from the invertebrate species of interest into an anticoagulant buffer on ice.
- Centrifuge the hemolymph to pellet the CHCs.
- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).
- Perform metabolite extraction using a cold solvent mixture (e.g., methanol/water or methanol/chloroform/water).
- Centrifuge to pellet cellular debris and collect the supernatant containing the metabolites.
- Dry the supernatant completely using a vacuum concentrator.
2. Derivatization:
- Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract to protect carbonyl groups. Incubate at 30°C for 90 minutes.
- Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to derivatize active hydrogens. Incubate at 37°C for 30 minutes.
3. GC-MS Analysis:
- Inject the derivatized sample into the GC-MS system.
- Separate the metabolites on a suitable capillary column (e.g., DB-5ms).
- Acquire mass spectra in full scan mode.
4. Data Analysis:
- Process the raw data using deconvolution software to identify individual peaks.
- Identify metabolites by comparing their mass spectra and retention times to spectral libraries (e.g., NIST, Fiehn).
- Perform statistical analysis to identify significant changes in metabolite levels between different experimental groups.
MALDI-TOF Analysis of CHC Proteins and Peptides
This protocol provides a general workflow for the analysis of the protein and peptide content of CHCs using MALDI-TOF.
1. Hemocyte Collection and Lysis:
- Collect and wash CHCs as described for the GC-MS protocol.
- Lyse the cells using a suitable lysis buffer (e.g., containing urea, thiourea, and CHAPS) to solubilize proteins.
- Centrifuge to remove cellular debris.
2. Sample Preparation for MALDI-TOF:
- Determine the protein concentration of the lysate using a standard protein assay.
- Mix the cell lysate with a suitable matrix solution (e.g., sinapinic acid for proteins, α-cyano-4-hydroxycinnamic acid for peptides) in a specific ratio.
- Spot the mixture onto a MALDI target plate and allow it to air dry, forming co-crystals of the matrix and analytes.
3. MALDI-TOF MS Analysis:
- Introduce the target plate into the MALDI-TOF mass spectrometer.
- Acquire mass spectra in a positive or negative ion mode, depending on the analytes of interest.
4. Data Analysis:
- Process the raw spectra to identify peaks.
- Identify proteins and peptides by comparing the measured masses to protein databases using software such as Mascot.
- Perform comparative analysis to identify differences in protein profiles between samples.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for GC-MS and MALDI-TOF analysis of CHCs.
Caption: Experimental workflow for GC-MS analysis of CHC metabolites.
Caption: Experimental workflow for MALDI-TOF analysis of CHC proteins and peptides.
Logical Framework for Technique Selection
The choice between GC-MS and MALDI-TOF for CHC analysis is fundamentally driven by the research objective. The following diagram illustrates a logical decision-making pathway.
Caption: Decision tree for selecting between GC-MS and MALDI-TOF for CHC analysis.
Conclusion: A Complementary Partnership
Ultimately, GC-MS and MALDI-TOF are not mutually exclusive but rather complementary techniques for the comprehensive analysis of circulating hemocyte cells. GC-MS provides a detailed window into the metabolic state of the cells, while MALDI-TOF offers a snapshot of their proteomic and peptidomic landscape. The choice of technique will depend on the specific biological question being addressed. For a holistic understanding of CHC biology, a multi-omics approach employing both GC-MS and MALDI-TOF, potentially in conjunction with other analytical platforms, will yield the most comprehensive and insightful data.
A Head-to-Head Battle: Validating a New High-Resolution Method for Alkane Quantification Against a Traditional Workhorse
For researchers, scientists, and drug development professionals engaged in the precise measurement of alkanes, the analytical landscape is evolving. While traditional gas chromatography (GC) has long been the gold standard, a new generation of comprehensive two-dimensional gas chromatography (GCxGC) is emerging, promising enhanced separation and sensitivity. This guide provides a direct comparison of a validated, new GCxGC-based method against a conventional GC method for the quantification of alkanes, supported by experimental data to inform your methodological choices.
The accurate quantification of alkanes is critical across a spectrum of research and industrial applications, from environmental monitoring and petroleum analysis to the development of pharmaceuticals where hydrocarbon impurities must be meticulously controlled. Traditional Gas Chromatography with Flame Ionization Detection (GC-FID) has been a robust and reliable technique for decades. However, its one-dimensional separation can fall short when analyzing complex mixtures, where co-elution of similar compounds can compromise accuracy.
To address this limitation, comprehensive two-dimensional gas chromatography (GCxGC) has been introduced, offering a significant leap in separation power. By employing two columns with different stationary phases, GCxGC provides a much higher peak capacity, effectively spreading out the components of a complex mixture over a two-dimensional plane. This guide delves into a comparative validation of a GC-FID method and a GCxGC method coupled with a Time-of-Flight Mass Spectrometer (TOF-MS), providing a clear view of their respective performance characteristics.
Performance Under the Microscope: A Quantitative Comparison
The following tables summarize the key performance metrics for both the traditional GC-FID method and the new GCxGC-TOFMS method for the quantification of a standard mixture of C7-C40 alkanes.
| Performance Metric | Traditional Method (GC-FID) | New Method (GCxGC-TOFMS) | Source |
| Linearity (R²) | ≥ 0.999 | > 0.99 | [1][2] |
| Recovery (%) | 94 (average) | Not explicitly stated, but high accuracy is implied by good performance in proficiency testing. | [1] |
| Limit of Detection (LOD) | Method dependent, can be in the low ppm range. | Significantly lower than 1D-GC, with improved signal-to-noise ratios. | [3] |
| Limit of Quantitation (LOQ) | Typically in the low ppm range. | 20 times lower than 1D-GC-FID in some applications. | [4] |
| Precision (RSD %) | < 1.0% for light hydrocarbons, < 11.9% in other applications. | High repeatability, with performance analogous to GC-MS. | [1][3] |
In-Depth Look: Experimental Protocols
To ensure reproducibility and provide a clear understanding of the methodologies, detailed experimental protocols for both the traditional and new methods are provided below.
Traditional Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
This method is a standard approach for the quantification of total petroleum hydrocarbons (TPH) and other alkane mixtures.
1. Sample Preparation:
-
Samples (e.g., water, soil) are extracted with a suitable solvent such as n-hexane.
-
For low concentrations, a sample enrichment step like rotary evaporation may be employed.
-
An internal standard is added for accurate quantification.
2. Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar column, such as one with a 100% dimethyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
3. GC-FID Parameters:
-
Injector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 320 °C
-
Hold: 10 minutes at 320 °C
-
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Detector Temperature: 320 °C
-
Data Acquisition: A suitable chromatography data system is used for peak integration and quantification.
New Method: Comprehensive Two-Dimensional Gas Chromatography with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS)
This advanced technique provides enhanced separation for complex hydrocarbon mixtures.
1. Sample Preparation:
-
Sample preparation is similar to the traditional method, involving extraction and the addition of an internal standard.
2. Instrumentation:
-
A GCxGC system equipped with a thermal modulator and a TOF-MS detector.
-
First Dimension (1D) Column: A non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Second Dimension (2D) Column: A polar column (e.g., 1-2 m x 0.1 mm ID, 0.1 µm film thickness).
3. GCxGC-TOFMS Parameters:
-
Injector Temperature: 290 °C
-
Oven Temperature Program (1D):
-
Initial temperature: 40 °C, hold for 1 minute
-
Ramp: 5 °C/min to 330 °C
-
Hold: 5 minutes at 330 °C
-
-
Modulation Period: 6 seconds (e.g., 0.6 s hot pulse, 2.4 s cold pulse).
-
MS Transfer Line Temperature: 300 °C
-
Ion Source Temperature: 250 °C
-
Mass Range: m/z 40-500
-
Data Acquisition Rate: 100 spectra/s
-
Data Processing: Specialized software is required for data visualization and quantification of the 2D chromatograms.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both the traditional and new methods for alkane quantification.
Traditional GC-FID Workflow for Alkane Quantification.
New GCxGC-TOFMS Workflow for Alkane Quantification.
Conclusion: Choosing the Right Tool for the Job
The validation data and experimental protocols presented here demonstrate that while traditional GC-FID remains a reliable and accurate method for many alkane quantification applications, the new GCxGC-TOFMS method offers significant advantages, particularly for the analysis of complex hydrocarbon mixtures. The superior separation power of GCxGC can lead to more accurate identification and quantification by resolving co-eluting interferences that might be missed with a one-dimensional separation.[3] Furthermore, the enhanced sensitivity of GCxGC can be crucial when dealing with trace-level concentrations.[3]
For routine analyses of relatively simple mixtures where high throughput is a priority, GC-FID may still be the more cost-effective and practical choice. However, for researchers and scientists working with complex matrices or requiring the highest level of detail and confidence in their results, the investment in a GCxGC system can provide a significant return in terms of data quality and analytical power. Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the complexity of the sample, the required sensitivity, and the available resources.
References
bioactivity of 5,7-Dimethylundecane enantiomers
Comparative Bioactivity of 5,7-Dimethylundecane Enantiomers: A Review of Available Data
For the attention of: Researchers, scientists, and drug development professionals.
This guide aims to provide a comparative analysis of the bioactivity of the enantiomers of this compound. However, a comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific data on the differential biological activities of the (R)- and (S)-enantiomers of this particular compound. While the principles of stereochemistry are fundamental in pharmacology and toxicology, with enantiomers of a chiral molecule often exhibiting distinct biological effects, specific experimental data for this compound is not currently available in the public domain.
Current State of Knowledge
Our investigation did not yield any studies that directly compare the bioactivity of the individual enantiomers of this compound. The available information is limited to the general properties of this compound as a chemical entity. There are no published reports detailing specific interactions with biological targets, signaling pathways, or comparative efficacy and toxicity profiles of its stereoisomers.
The Importance of Stereoisomerism in Bioactivity: A General Perspective
It is well-established that the three-dimensional structure of a molecule is critical for its biological function. Enantiomers, being non-superimposable mirror images, can interact differently with chiral biological macromolecules such as enzymes and receptors. This can lead to significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may be biologically active while the other is inactive or even exhibits an entirely different or adverse effect.
For a hypothetical experimental workflow to investigate the differential bioactivity of this compound enantiomers, a logical approach would be as follows:
Caption: Hypothetical workflow for comparing the bioactivity of this compound enantiomers.
Conclusion
There is a clear gap in the scientific literature regarding the specific bioactivities of this compound enantiomers. The execution of comparative studies, following a workflow similar to the one outlined above, would be necessary to elucidate any potential differences in their biological effects. Researchers in the fields of pharmacology, toxicology, and chemical ecology are encouraged to investigate this area to expand our understanding of the structure-activity relationships of this compound. Until such data becomes available, no definitive comparisons can be made.
A Comparative Analysis of Cuticular Hydrocarbons Across Insect Species
An Objective Guide for Researchers in Chemical Ecology and Drug Development
Cuticular hydrocarbons (CHCs) are a class of lipids found on the epicuticle of virtually all insects. These compounds play a crucial role in preventing desiccation and are pivotal in chemical communication, mediating interactions such as mate recognition, species identification, and social organization.[1][2][3][4] The composition of CHC profiles is often species-specific and can vary based on sex, age, caste, and environmental factors.[3][5] This guide provides a comparative overview of CHC profiles across different insect species, details the standard experimental protocols for their analysis, and illustrates the key processes involved.
Quantitative Comparison of Cuticular Hydrocarbon Profiles
The composition of CHCs is typically dominated by three main classes: n-alkanes, methyl-branched alkanes, and alkenes.[4][6] The relative abundance of these classes and the chain length of the hydrocarbon molecules vary significantly among species. The following table summarizes the quantitative CHC data from selected insect species, showcasing this diversity.
| Species | Order | Family | Predominant CHC Classes | Key Compounds and Relative Abundance (%) | Carbon Chain Length Range | Reference |
| Sarcodexia lambens | Diptera | Sarcophagidae | n-alkanes, monomethylalkanes, dimethylalkanes | n-Heptacosane, n-nonacosane, 3-methylnonacosane, n-triacontane, n-hentriacontane (specific percentages not provided) | C23-C33 | [1] |
| Peckia (Peckia) chrysostoma | Diptera | Sarcophagidae | n-alkanes, monomethylalkanes, dimethylalkanes | Present, but specific abundances not detailed | C24-C31 | [1] |
| Sarcophaga (Liopygia) ruficornis | Diptera | Sarcophagidae | n-alkanes, monomethylalkanes, dimethylalkanes | Present, but specific abundances not detailed | C24-C31 | [1] |
| Peckia (Pattonella) intermutans | Diptera | Sarcophagidae | n-alkanes, monomethylalkanes, dimethylalkanes | Present, but specific abundances not detailed | C24-C31 | [1] |
| Cyclocephala spp. (6 species) | Coleoptera | Melolonthidae | n-alkanes, (Z)-alkenes | Odd-chain C21-C29 n-alkanes and (Z)-7 & (Z)-9 odd-chain C21-C35 alkenes are prominent. Ten compounds (four alkanes, six alkenes) explain 85.6% of species dissimilarity. | C21-C35 | [7] |
| Erioscelis emarginata | Coleoptera | Melolonthidae | n-alkanes, (Z)-alkenes | Similar profile to Cyclocephala spp. | C21-C35 | [7] |
| Drosophila suzukii | Diptera | Drosophilidae | Alkenes, n-alkanes | 9-tricosene (9-C23:1), 7-tricosene (7-C23:1), 5-tricosene (5-C23:1), and tricosane (n-C23) are major components. | Not specified | [8] |
| Hymenoptera (241 species meta-analysis) | Hymenoptera | Various | n-alkanes, monomethylalkanes, dimethylalkanes, alkenes, alkadienes | Varies greatly; complex profiles are common, especially in parasitic wasps and ants. | Not specified | [9] |
Experimental Protocols
The standard methodology for the analysis of cuticular hydrocarbons involves solvent extraction followed by gas chromatography-mass spectrometry (GC-MS).
1. Cuticular Hydrocarbon Extraction
-
Objective: To remove CHCs from the insect cuticle without contaminating the sample with internal lipids.
-
Materials:
-
Whole insect specimens (fresh or properly stored, e.g., frozen).
-
Hexane (or other suitable non-polar solvent, redistilled).
-
Glass vials with Teflon-lined caps.
-
Forceps.
-
Vortex mixer (optional).
-
-
Procedure:
-
Select a specific number of individuals for each sample to ensure consistency, especially when comparing different species or groups. The number of individuals may vary depending on their size.[1]
-
Carefully place the insect(s) into a glass vial.
-
Add a sufficient volume of hexane to fully immerse the specimen(s). A common practice is to use 1 mL of hexane.[1]
-
Allow the extraction to proceed for a set period, typically 5-10 minutes, at room temperature.[1] Brief agitation or a second short immersion can improve extraction efficiency.[1]
-
Carefully remove the insect(s) from the vial, ensuring not to damage them to prevent contamination from internal lipids.
-
The resulting hexane solution now contains the extracted CHCs. This extract can be concentrated under a gentle stream of nitrogen if necessary and is then ready for GC-MS analysis.
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Objective: To separate, identify, and quantify the individual hydrocarbon components in the extract.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Procedure:
-
Injection: A small volume (e.g., 1 µL) of the CHC extract is injected into the GC.
-
Separation: The GC column (e.g., a non-polar capillary column like TG-5MS) separates the hydrocarbons based on their boiling points and interactions with the column's stationary phase.[10] Helium is commonly used as the carrier gas.[1][10]
-
Temperature Program: A specific temperature program is used to elute the compounds from the column. A typical program might start at a lower temperature, hold for a minute, and then ramp up to a higher temperature.[10]
-
Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound by comparing it to spectral libraries.
-
Quantification: The relative abundance of each CHC is determined by integrating the area under its corresponding peak in the chromatogram.[1] The percentage of each component is calculated relative to the total area of all identified CHC peaks.[1]
-
Visualizing Key Processes
Experimental Workflow for CHC Analysis
The following diagram illustrates the typical workflow for the comparative analysis of cuticular hydrocarbons.
Caption: Generalized workflow for cuticular hydrocarbon analysis.
CHC-Mediated Species Recognition Signaling Pathway
This diagram illustrates the conceptual signaling pathway involved in species recognition through cuticular hydrocarbons.
Caption: Conceptual pathway of CHC-based species recognition.
References
- 1. Cuticular hydrocarbons as a tool for the identification of insect species: Puparial cases from Sarcophagidae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. myrmecologicalnews.org [myrmecologicalnews.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Cuticular lipid profiles of selected species of cyclocephaline beetles (Melolonthidae, Cyclocephalini) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 8. The role of cuticular hydrocarbons in mate recognition in Drosophila suzukii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jesi.areeo.ac.ir [jesi.areeo.ac.ir]
Confirming the Structure of a Synthesized Dimethylalkane: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides a comparative overview of key analytical techniques for the structural elucidation of dimethylalkanes, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and application of these methods.
Introduction
Dimethylalkanes are saturated hydrocarbons characterized by a main alkane chain with two methyl group substituents. The precise location of these methyl groups defines the isomer, and distinguishing between these isomers is crucial as they can exhibit different physical and chemical properties. This guide will compare the utility of GC-MS and NMR spectroscopy in differentiating between two exemplary dimethylalkane isomers: 2,3-dimethylpentane and 2,4-dimethylpentane.
Comparison of Analytical Techniques
The structural confirmation of a synthesized dimethylalkane relies on a combination of techniques that provide complementary information. Gas Chromatography (GC) is essential for separating isomers, while Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like dimethylalkanes.
Data Presentation: GC-MS
| Parameter | 2,3-Dimethylpentane | 2,4-Dimethylpentane |
| Kovats Retention Index (non-polar column) | ~674 | ~663 |
| Molecular Ion (M+) Peak (m/z) | 100 (often weak or absent) | 100 (often weak or absent) |
| Base Peak (m/z) | 43 | 43 |
| Key Fragment Ions (m/z) | 57, 71, 85 | 57, 85 |
Interpretation:
The Kovats retention index is a normalized measure of retention time that helps in comparing results between different GC systems. As shown in the table, the two isomers have distinct retention indices, allowing for their separation and preliminary identification.
The mass spectrum provides a fragmentation pattern that is a fingerprint of the molecule. For alkanes, the molecular ion peak is often of low abundance[1]. The fragmentation of branched alkanes preferentially occurs at the branching points due to the formation of more stable secondary and tertiary carbocations[1].
-
2,3-Dimethylpentane: The presence of a significant peak at m/z 71 (loss of an ethyl group) is a key indicator for this isomer.
-
2,4-Dimethylpentane: This isomer is characterized by the prominent peaks at m/z 57 (loss of a propyl group) and m/z 43 (isopropyl cation), which is typically the base peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment of each atom, allowing for the unambiguous determination of the carbon skeleton and the position of substituents.
Data Presentation: NMR Spectroscopy
¹H NMR Data (Predicted, in CDCl₃)
| Isomer | Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 2,3-Dimethylpentane | a | ~0.8-0.9 | Triplet | 3H | -CH₂CH₃ |
| b | ~0.8-0.9 | Doublet | 6H | -CH(CH₃ )₂ | |
| c | ~1.1-1.3 | Multiplet | 2H | -CH₂ CH₃ | |
| d | ~1.4-1.6 | Multiplet | 1H | -CH (CH₃)₂ | |
| e | ~1.6-1.8 | Multiplet | 1H | -CH(CH )CH₂- | |
| 2,4-Dimethylpentane | a | ~0.8-0.9 | Doublet | 12H | -CH(CH₃ )₂ |
| b | ~1.1-1.3 | Multiplet | 2H | -CH₂ - | |
| c | ~1.5-1.7 | Multiplet | 2H | -CH (CH₃)₂ |
¹³C NMR Data (in CDCl₃)
| Isomer | Number of Unique Carbon Signals | Predicted Chemical Shifts (ppm) |
| 2,3-Dimethylpentane | 7 | ~11.6, 15.5, 19.3, 25.1, 33.8, 36.7, 38.9 |
| 2,4-Dimethylpentane | 3 | ~22.9, 24.9, 46.1[2] |
Interpretation:
The number of signals in an NMR spectrum corresponds to the number of chemically non-equivalent nuclei in the molecule.
-
Symmetry: 2,4-dimethylpentane is a symmetrical molecule, which results in fewer signals in both ¹H and ¹³C NMR spectra compared to the less symmetrical 2,3-dimethylpentane[2][3]. This difference in the number of signals is a powerful diagnostic tool.
-
Chemical Shift and Multiplicity: The chemical shift (δ) indicates the electronic environment of a nucleus, while the multiplicity (splitting pattern) in ¹H NMR reveals the number of neighboring protons. Analyzing these parameters allows for the complete assignment of the structure. For instance, the ¹H NMR spectrum of 2,4-dimethylpentane is simpler, showing a characteristic large doublet for the twelve equivalent methyl protons[3].
Experimental Protocols
GC-MS Analysis
1. Sample Preparation:
-
Dissolve the synthesized dimethylalkane in a volatile organic solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL.
2. Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for hydrocarbon analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 10°C/min.
-
Hold: Maintain at 150°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 200.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
-
Identify the peak corresponding to the dimethylalkane in the total ion chromatogram (TIC).
-
Extract the mass spectrum of the peak.
-
Compare the retention time and mass spectrum with a reference library (e.g., NIST) and with the expected fragmentation pattern for the target isomer.
-
Calculate the Kovats retention index by running a series of n-alkanes under the same chromatographic conditions.
NMR Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified dimethylalkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrumentation (300 MHz NMR Spectrometer):
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Number of Scans: 512-1024 (or more, depending on concentration).
-
Relaxation Delay: 2-5 seconds.
-
3. Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Mandatory Visualization
Caption: Experimental workflow for the structural confirmation of a synthesized dimethylalkane.
Caption: Logical relationship for dimethylalkane isomer identification.
References
- 1. 2,3-Dimethylpentane | C7H16 | CID 11260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H16 C-13 nmr spectrum of 2,4-dimethylpentane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2,4-dimethylpentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. C7H16 2,4-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,4-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Researcher's Guide to Cross-Validation of Pheromone Identification Methods
For researchers and scientists in the fields of chemical ecology, pest management, and drug development, the accurate identification and validation of pheromones are paramount. This guide provides a comprehensive comparison of common methods used in pheromone identification, emphasizing the importance of cross-validation through a multi-faceted approach. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of these techniques.
The Importance of a Multi-Method Approach
The identification of a pheromone is rarely accomplished with a single technique. A robust methodology involves a synergistic approach, where the strengths of one method compensate for the limitations of another. This cross-validation ensures the confident identification and biological relevance of a candidate pheromone. The typical workflow involves the extraction of potential pheromones, followed by chemical analysis to identify the compounds, and finally, behavioral assays to confirm their biological activity.
Comparison of Pheromone Identification Techniques
The following table summarizes the key analytical and biological methods used in pheromone identification, comparing them based on critical performance parameters.
| Method | Principle | Typical Use | Advantages | Limitations |
| Gas Chromatography-Electroantennography (GC-EAD) | Separates volatile compounds and measures the electrical response of an insect's antenna to each compound. | Screening for biologically active compounds. | High sensitivity and specificity to compounds that elicit an olfactory response. | Does not provide structural information; response can be influenced by the physiological state of the antenna. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds and provides a mass spectrum for each, allowing for structural identification. | Identification and quantification of compounds. | Provides detailed structural information and can quantify the amount of each compound present.[1] | May not distinguish between isomers; may not detect compounds to which the insect is not sensitive. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of a molecule. | Definitive structure elucidation. | Provides unambiguous structural information, including stereochemistry. | Requires a relatively large amount of pure sample; less sensitive than MS. |
| Behavioral Assays (e.g., Wind Tunnel, Olfactometer) | Measures the behavioral response of an insect to a specific compound or blend.[2] | Validation of biological activity.[3][4][5] | Directly confirms the biological relevance of a compound; can be used to optimize pheromone blends.[6] | Can be time-consuming and labor-intensive; behavior can be influenced by various environmental factors.[7] |
| Raman Spectroscopy | Analyzes molecular vibrations to provide a specific spectral fingerprint of a compound.[8] | Non-destructive chemical identification. | Can analyze samples directly with minimal preparation; potential for in-field applications.[8] | Lower sensitivity compared to MS; can be affected by fluorescence. |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the typical workflows for pheromone identification and the logical relationship between different validation methods.
A typical workflow for pheromone identification.
Logical flow of cross-validation in pheromone identification.
Detailed Experimental Protocols
Below are standardized protocols for key experiments in pheromone identification.
Protocol 1: Gas Chromatography-Electroantennography (GC-EAD) Analysis
Objective: To screen for volatile compounds in an extract that elicit an electrophysiological response from an insect antenna.
Materials:
-
Gas chromatograph with a flame ionization detector (FID) and an electroantennograph detector (EAD)
-
Insect antenna preparation (excised and mounted on electrodes)
-
Pheromone extract or synthetic compounds
-
Capillary column suitable for volatile compound separation (e.g., DB-5ms)
-
Humidified and purified air source
Methodology:
-
Sample Injection: Inject 1-2 µL of the pheromone extract into the GC inlet.
-
Chromatographic Separation: The GC oven temperature is programmed to separate the compounds based on their volatility. A typical program might be: start at 50°C, hold for 2 min, then ramp to 250°C at 10°C/min.
-
Effluent Splitting: The effluent from the GC column is split, with one portion going to the FID and the other to the EAD.
-
Antennal Preparation: An excised antenna from the target insect species is mounted between two electrodes. A continuous stream of humidified air is passed over the antenna.
-
EAD Recording: As the separated compounds from the GC elute over the antenna, any compound that elicits an olfactory response will cause a depolarization of the antennal membrane, which is recorded as a negative voltage deflection (EAD signal).
-
Data Analysis: The EAD signal is synchronized with the FID chromatogram. Peaks in the FID chromatogram that correspond to a simultaneous EAD response are considered biologically active.[9][10][11]
Protocol 2: Wind Tunnel Behavioral Assay
Objective: To assess the upwind flight and source-location behavior of an insect in response to a candidate pheromone.
Materials:
-
Glass or acrylic wind tunnel with a controlled airflow (e.g., 30 cm/s)
-
Odor source (e.g., a filter paper loaded with the synthetic pheromone)
-
Insect release platform
-
Video recording and tracking system
-
Controlled lighting and temperature environment
Methodology:
-
Acclimation: Insects are acclimated to the wind tunnel conditions for a set period before the experiment.
-
Odor Plume Generation: The odor source is placed at the upwind end of the tunnel, creating a pheromone plume.
-
Insect Release: Insects are released individually onto the platform at the downwind end of the tunnel.
-
Behavioral Observation: The flight path of the insect is recorded. Key behaviors to quantify include:
-
Activation: Percentage of insects that initiate flight.
-
Upwind flight: Percentage of activated insects that fly upwind towards the source.
-
Source contact: Percentage of upwind flying insects that land on or near the odor source.
-
-
Controls: A solvent-only control is run to ensure that the observed behaviors are in response to the pheromone and not other cues.
-
Data Analysis: The behavioral responses to the candidate pheromone are compared to the control using appropriate statistical tests (e.g., Chi-squared test).[2]
Conclusion
The robust identification of pheromones relies on a rigorous cross-validation process that integrates chemical analysis with biological assays. By combining techniques such as GC-EAD and GC-MS for initial identification and then confirming the biological activity through behavioral assays like wind tunnel experiments, researchers can confidently identify and characterize these crucial chemical signals. This integrated approach not only enhances the reliability of the findings but also accelerates the development of pheromone-based applications in pest management and other fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Behavioral Assays [ice.mpg.de]
- 3. Integrated action of pheromone signals in promoting courtship behavior in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. experts.umn.edu [experts.umn.edu]
- 5. Behavioural Evidence and Chemical Identification of a Female Sex Pheromone in Anagrus atomus (Hymenoptera: Mymaridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.5. Male response experiments [bio-protocol.org]
- 7. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of pheromone components and their binding affinity to the odorant binding protein CcapOBP83a-2 of the Mediterranean fruit fly, Ceratitis capitata - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Unveiling the Pheromonal Power: 5,9-Dimethylheptadecane Shows Promise in Attracting the Apple Leaf Miner Moth
While direct comparative efficacy data between 5,7-dimethylundecane and commercial insect lures remains elusive in publicly available research, a closely related compound, 5,9-dimethylheptadecane, has been identified as a potent sex pheromone component for the apple leaf miner moth, Leucoptera scitella. This discovery has paved the way for the development of pheromone-based monitoring and control strategies for this significant agricultural pest. This guide delves into the available research to compare the efficacy of this dimethylalkane with commercial lures targeting Leucoptera scitella, providing insights for researchers and pest management professionals.
Efficacy of 5,9-Dimethylheptadecane in Field Trials
Field studies have demonstrated the effectiveness of 5,9-dimethylheptadecane in attracting male Leucoptera scitella moths. Research has shown that traps baited with this synthetic pheromone can successfully monitor the flight activity of this pest, providing valuable data for timing pest control interventions.
Table 1: Comparative Efficacy of Pheromone Lures for Leucoptera scitella
| Lure Composition | Mean Trap Catch (moths/trap/day) | Study Reference (Hypothetical) |
| 5,9-Dimethylheptadecane (1 mg) | 15.3 ± 2.1 | Fictional Study A |
| Commercial Lure "PheroCatch Ls" | 18.7 ± 2.5 | Fictional Study A |
| Unbaited Control | 0.5 ± 0.2 | Fictional Study A |
Note: The data presented in this table is illustrative and based on hypothetical studies due to the lack of direct comparative data in the available search results. Actual trap catches can vary significantly based on environmental conditions, trap design, and pest population density.
Experimental Protocols for Pheromone Trapping
The efficacy of pheromone lures is typically evaluated through standardized field trapping experiments. The following is a generalized experimental protocol based on common practices in entomological research.
Experimental Protocol: Field Trapping of Leucoptera scitella
-
Trap Selection: Delta traps with sticky liners are commonly used for monitoring Leucoptera scitella.
-
Lure Preparation: Pheromone lures are prepared by impregnating a rubber septum or another controlled-release dispenser with a specific dosage of the synthetic pheromone (e.g., 1 mg of 5,9-dimethylheptadecane).
-
Experimental Design: A randomized complete block design is often employed, with each block containing one of each trap type (e.g., traps baited with 5,9-dimethylheptadecane, commercial lures, and unbaited controls).
-
Trap Placement: Traps are hung from the branches of host trees (e.g., apple trees) at a height of 1.5-2.0 meters. A minimum distance of 20 meters is maintained between traps to avoid interference.
-
Data Collection: The number of captured male moths in each trap is recorded at regular intervals (e.g., weekly) throughout the flight season of the pest.
-
Statistical Analysis: The mean trap catches for each lure type are compared using appropriate statistical methods, such as Analysis of Variance (ANOVA), followed by a means separation test (e.g., Tukey's HSD).
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for a field experiment designed to compare the efficacy of different pheromone lures.
Caption: Experimental workflow for comparing pheromone lure efficacy.
Insect Olfactory Signaling Pathway
The attraction of male moths to female-produced pheromones is a classic example of chemical communication in insects. This process is mediated by a specific olfactory signaling pathway.
Caption: Simplified insect olfactory signaling pathway for pheromone detection.
A Researcher's Guide to Statistical Analysis of Insect Cuticular Hydrocarbon Profiles
For researchers in chemical ecology, entomology, and drug development, the analysis of insect cuticular hydrocarbon (CHC) profiles is a critical tool for species identification, understanding social interactions, and assessing physiological status. The complex, high-dimensional nature of CHC data, typically acquired through Gas Chromatography-Mass Spectrometry (GC-MS), necessitates robust statistical methods for meaningful interpretation. This guide provides a comparative overview of common software and statistical workflows used for analyzing insect CHC profiles, supported by experimental protocols and data presentation guidelines.
Experimental Protocol: From Insect to Data Matrix
A typical experimental workflow for generating CHC profile data involves several key steps, from sample preparation to instrumental analysis. The resulting data, a matrix of peak areas or relative abundances for each identified hydrocarbon, forms the basis for subsequent statistical analysis.
Key Experimental Steps:
-
CHC Extraction: Cuticular hydrocarbons are typically extracted by immersing the insect (or a specific body part) in a non-polar solvent, such as hexane or pentane, for a short period (e.g., 5-10 minutes). An internal standard (e.g., a known amount of an odd-chain n-alkane not naturally present in the insect) is often added to the solvent to allow for absolute quantification.
-
Sample Preparation: The solvent containing the extracted CHCs is then carefully transferred to a clean vial and may be concentrated under a gentle stream of nitrogen to increase the concentration of the analytes.
-
GC-MS Analysis: A small volume (typically 1 µL) of the extract is injected into a gas chromatograph coupled with a mass spectrometer. The GC separates the individual hydrocarbon components based on their boiling points and interactions with the column's stationary phase. The MS fragments the eluted compounds and provides a mass spectrum for each, allowing for their identification and quantification.
-
Data Acquisition and Pre-processing: The GC-MS software (e.g., Agilent MassHunter, Thermo Chromeleon) is used to acquire the chromatograms. The initial data processing involves integrating the area under each chromatographic peak, which corresponds to the abundance of a specific hydrocarbon. The peaks are identified by comparing their retention times and mass spectra to known standards or libraries. The output is a data matrix where rows represent individual insect samples and columns represent the different CHC compounds.
A generalized workflow for the experimental and initial data processing stages is illustrated below.
Statistical Analysis Workflow and Software Comparison
Once the data matrix of CHC abundances is generated, a series of statistical analyses are performed to explore the data, identify patterns, and test hypotheses. This typically involves data pre-treatment, followed by the application of multivariate statistical methods. Below, we compare three common software options for this purpose: PAST, R, and Python.
The general statistical workflow can be visualized as follows:
Data Pre-treatment
Before multivariate analysis, the raw data matrix often requires pre-treatment to address issues such as differing scales between variables and non-normal distributions. Common pre-treatment steps include:
-
Normalization: This step aims to adjust for variations in sample concentration or instrument response. Common methods include normalization to the total peak area (to get relative abundances), to the peak area of an internal standard (for absolute quantification), or by the insect's body weight.
-
Transformation: To meet the assumptions of certain statistical tests (e.g., normality), data can be transformed. A log transformation is often used to reduce the influence of very large peaks and to make the data more symmetric.
-
Scaling: This involves standardizing the data, for example, by mean-centering and dividing by the standard deviation of each variable (autoscaling). This ensures that all CHCs have an equal weight in the analysis, regardless of their absolute abundance.
Comparison of Statistical Software
The choice of software for CHC profile analysis depends on the researcher's coding proficiency, the complexity of the desired analysis, and the need for customization and reproducibility.
| Feature | PAST (PAleontological STatistics) | R | Python |
| User Interface | Graphical User Interface (GUI) | Command-line driven | Command-line driven (often in notebooks) |
| Ease of Use | Very easy for beginners, no coding required. | Steeper learning curve, requires knowledge of R syntax. | Moderate to steep learning curve, requires knowledge of Python syntax. |
| Flexibility & Customization | Limited to built-in functions. | Highly flexible, with thousands of packages for specialized analyses and custom script development. | Highly flexible, with a vast ecosystem of libraries for data science, machine learning, and custom algorithm development. |
| Key Statistical Methods | PCA, PCO, CVA, Cluster Analysis, MANOVA, ANOSIM. | Extensive multivariate analysis capabilities through packages like vegan, ade4, and stats. Advanced visualization with ggplot2. | Robust libraries for machine learning and statistics like scikit-learn, statsmodels, and pandas for data manipulation. |
| Reproducibility | Less straightforward to document and reproduce complex analyses. | Excellent reproducibility through scripting. R Markdown allows for the creation of dynamic reports. | Excellent reproducibility through scripting. Jupyter notebooks are widely used for creating shareable and executable analysis reports. |
| Cost | Free | Free and open-source | Free and open-source |
| Ideal User | Researchers who prefer a point-and-click interface for standard multivariate analyses without the need for extensive customization. | Researchers comfortable with scripting who require a wide range of statistical tools, particularly for ecological data, and high-quality, customizable graphics. | Researchers with a programming background who need to integrate their analysis into larger data science pipelines or utilize advanced machine learning algorithms. |
Unsupervised vs. Supervised Methods
The statistical analysis of CHC profiles can be broadly categorized into unsupervised and supervised methods.
-
Unsupervised Methods: These are used for exploratory data analysis to identify natural groupings or patterns in the data without prior knowledge of sample classes.
-
Principal Component Analysis (PCA): A widely used technique that reduces the dimensionality of the data by creating new uncorrelated variables (principal components) that capture the maximum variance in the data. PCA plots are excellent for visualizing the overall similarity between samples.
-
Hierarchical Cluster Analysis (HCA): This method groups samples based on their similarity, creating a dendrogram that visually represents the clustering.
-
-
Supervised Methods: These methods are used when the samples are pre-categorized (e.g., by species, sex, or treatment group) and the goal is to build a model that can classify new, unknown samples.
-
Partial Least Squares-Discriminant Analysis (PLS-DA): A regression-based method that is well-suited for high-dimensional data with many, often correlated, variables. It aims to maximize the covariance between the CHC data and the class membership.
-
Soft Independent Modelling of Class Analogy (SIMCA): This method builds a PCA model for each class and then uses these models to classify new samples based on their fit to each class model.
-
Conclusion
The statistical analysis of insect CHC profiles is a powerful approach for a wide range of research applications. The choice of software and statistical methods should be guided by the specific research question, the nature of the data, and the user's analytical needs and expertise. For those new to multivariate analysis, PAST offers a user-friendly entry point. For researchers requiring greater flexibility, customizability, and reproducibility, the scripting environments of R and Python provide powerful and versatile toolkits for in-depth analysis of CHC data. Regardless of the software used, a thorough understanding of the underlying statistical principles is essential for robust and meaningful interpretation of the results.
5,7-Dimethylundecane: A Comparative Guide on Synthetic vs. Natural Bioactivity
A Note to Researchers: This guide addresses the current state of knowledge regarding the bioactivity of synthetic versus natural 5,7-dimethylundecane. Initial investigations into the available scientific literature reveal a significant gap in research on the biological activity of this specific branched alkane. As of late 2025, no direct comparative studies evaluating the bioactivity of synthetic versus naturally sourced this compound have been published. Furthermore, there is a general scarcity of data on the bioactivity of this compound, regardless of its origin.
This guide, therefore, serves a dual purpose: to summarize the existing physicochemical data for this compound and to highlight the current research void, thereby identifying opportunities for future investigation. For researchers and drug development professionals, this document provides a foundational summary and a call to explore the potential biological roles of this molecule.
Physicochemical Properties
While bioactivity data is lacking, the fundamental physicochemical properties of this compound have been characterized. These properties are crucial for any future in vitro or in vivo studies.
| Property | Value | Source |
| Molecular Formula | C13H28 | PubChem[1] |
| Molecular Weight | 184.37 g/mol | LookChem[2] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 17312-83-3 | LookChem[2] |
| Appearance | Colorless, odorless liquid (at room temperature) | LookChem[2] |
| XLogP3 | 6.7 | PubChem[1] |
Natural Occurrence
Direct evidence for the natural occurrence of this compound is not prominently documented. However, its isomer, 4,7-dimethylundecane, has been identified in Nicotiana tabacum (tobacco) and Allium cepa (onion).[3] This suggests that branched alkanes of similar structure are present in the plant kingdom and could potentially be found in other natural sources. The primary natural source of a wide range of alkanes is petroleum, where this compound is found in trace amounts.[2]
Synthetic Production
Synthetic routes to this compound, and branched alkanes in general, typically involve well-established organic chemistry reactions. These methods offer high purity and the potential for producing specific stereoisomers, which would be critical for detailed bioactivity studies. A general synthetic approach could involve the coupling of alkyl halides with organometallic reagents or multi-step processes involving aldol condensation followed by hydrodeoxygenation.
A generalized workflow for the synthesis of a branched alkane like this compound is outlined below. This process would involve the formation of carbon-carbon bonds to construct the undecane backbone with methyl branches at the desired positions, followed by reduction to the final alkane.
Experimental Protocols
Due to the absence of published bioactivity studies, there are no specific experimental protocols to report for this compound. However, should researchers wish to investigate its bioactivity, standard assays could be employed, including:
-
Cytotoxicity Assays: Using cell lines relevant to a specific therapeutic area (e.g., cancer cell lines, neuronal cells) to determine the concentration at which this compound may be toxic.
-
Antimicrobial Assays: Testing against a panel of bacteria and fungi to assess its potential as an antimicrobial agent.
-
Enzyme Inhibition Assays: Screening against a variety of enzymes to identify potential inhibitory activity.
-
Receptor Binding Assays: To determine if this compound interacts with specific cellular receptors.
Conclusion and Future Outlook
The comparison of bioactivity between synthetic and natural this compound is currently a nascent field of inquiry. The lack of available data presents a clear opportunity for novel research. Future studies should focus on:
-
Isolation and Identification: A thorough investigation of various natural sources to isolate and quantify this compound.
-
Stereospecific Synthesis: The development of synthetic methods to produce different stereoisomers of this compound, as stereochemistry can significantly impact bioactivity.
-
Broad-Spectrum Bioactivity Screening: The evaluation of both natural isolates and synthetic enantiomers in a wide range of biological assays to uncover any potential therapeutic effects.
For researchers in natural product chemistry, pharmacology, and drug discovery, this compound represents an unexplored molecule with untapped potential. The groundwork for its physicochemical characterization is laid; the exploration of its biological function awaits.
References
Safety Operating Guide
Proper Disposal Procedures for 5,7-Dimethylundecane
The following guide provides essential safety and logistical information for the proper disposal of 5,7-dimethylundecane, a flammable hydrocarbon. Adherence to these procedural steps is critical for ensuring laboratory safety and environmental compliance. This information is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
This compound is classified as a flammable organic solvent. All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure and reduce fire risk. Personnel must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
As a representative flammable hydrocarbon, the disposal of this compound is governed by regulations that often specify limits on storage and accumulation. The following table summarizes key quantitative parameters based on general laboratory hazardous waste guidelines.[1]
| Parameter | Guideline | Regulatory Context |
| Flash Point | < 140°F (< 60°C) | Defines the material as an ignitable hazardous waste.[1] |
| pH | Not Applicable | Corrosivity rules (pH ≤ 2 or ≥ 12.5) do not apply to non-aqueous materials.[1] |
| Satellite Accumulation Area (SAA) Limit | ≤ 55 gallons | Maximum volume of hazardous waste that can be stored in a laboratory.[1] |
| Container Type | Chemically resistant, sealable (plastic is often preferred) | To prevent leaks and reactions with the waste.[1] |
| Secondary Containment | Required | To contain spills or leaks from the primary waste container. |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
- Designate this compound and materials contaminated with it (e.g., gloves, absorbent pads) as hazardous waste.[2]
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department. Halogenated and non-halogenated solvents should typically be segregated.
- Never dispose of this compound down the drain or in the regular trash.[3][4] Organic solvents are prohibited from sewer system discharge.[3]
2. Container Selection and Labeling:
- Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid.[3][5]
- Affix a "Hazardous Waste" label to the container before adding any waste.[3][6]
- The label must include the full chemical name ("this compound") and a clear indication of its hazards (e.g., "Ignitable").[1][6] List all components and their approximate percentages if it is a mixed waste stream.[6][7]
3. Waste Accumulation:
- Store the waste container in a designated Satellite Accumulation Area (SAA), such as a fume hood or a ventilated cabinet.[1][7]
- Keep the waste container closed at all times, except when adding waste.[1] This prevents the release of flammable vapors.
- Place the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.[7]
4. Request for Disposal:
- Once the container is full (typically around 75-80% capacity to allow for expansion), or when the experiment is complete, arrange for its disposal.
- Contact your institution's EHS department to schedule a waste pickup.[1][2] Do not transport hazardous waste outside of the laboratory yourself.[2]
- Complete any required waste pickup forms or tags as per your institution's protocol.[6]
5. Spill Management:
- In the event of a spill, immediately alert personnel in the area.
- For minor spills, use a spill kit with absorbent materials appropriate for flammable liquids.
- All materials used for cleanup (absorbent pads, contaminated gloves, etc.) must be placed in a sealed bag or container, labeled as hazardous waste, and disposed of along with the liquid waste.[2][3]
- For large spills, evacuate the area and contact your institution's emergency response or EHS team immediately.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Essential Safety and Logistical Information for Handling 5,7-Dimethylundecane
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides crucial safety protocols and logistical plans for the use of 5,7-Dimethylundecane, a branched-chain alkane. By adhering to these guidelines, you can minimize risks and maintain a secure laboratory environment.
Chemical Overview: this compound (C₁₃H₂₈) is a colorless liquid. While specific hazard data for this compound is limited, its structural similarity to other branched alkanes, such as isododecane, allows for the adoption of established safety protocols for this class of chemicals. It is considered a flammable liquid and may be harmful if swallowed or inhaled.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Proper selection and use of PPE are the first line of defense against chemical exposure.
| Protection Type | Recommended Equipment | Specifications & Notes |
| Eye and Face Protection | Chemical safety goggles | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.[1][2] |
| Skin Protection | Nitrile rubber gloves | Gloves must be inspected before use and should be changed immediately if contaminated. PVC gloves are not recommended.[3] |
| Lab coat/Protective clothing | Fire/flame resistant and impervious clothing is recommended. A rubber apron may be necessary if there is a danger of splashing.[1][2][3] | |
| Respiratory Protection | Not required for normal use with adequate ventilation. | If there is a risk of exposure to high levels of mists or vapors, or if exposure limits are exceeded, a full-face respirator with an appropriate vapor cartridge should be used.[1][2][3] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and ensure the stability of the chemical.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood.[1][3]
-
Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[3][4][5]
-
Use only non-sparking tools to prevent ignition from static discharge.[1][4][5]
-
Ground and bond containers and receiving equipment during transfer to prevent the accumulation of static charges.[3][5]
-
Wash hands thoroughly after handling.[6]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5][6]
-
Keep away from direct sunlight.[3]
-
Store separately from incompatible materials, such as strong oxidizing agents.[3]
-
Ensure the storage area has adequate fire-fighting equipment readily available.[3]
Disposal Plan
Contaminated materials and waste must be disposed of safely to protect personnel and the environment.
Disposal of this compound:
-
Dispose of contents and container in accordance with local, state, and federal regulations.
-
The material can often be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not allow the chemical to enter drains or sewer systems.[1][3][6]
Disposal of Contaminated PPE:
-
Contaminated gloves, clothing, and other absorbent materials may pose the same hazard as the spilled product and should be placed in a sealed container for disposal.[4]
-
Follow institutional guidelines for the disposal of chemically contaminated solid waste.
Experimental Protocols: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1][2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[1][3][4] |
Accidental Release Measures:
-
Eliminate Ignition Sources: Immediately shut off all sources of ignition (no flares, smoking, or flames in the hazard area).[2][3][4]
-
Ventilate the Area: Ensure adequate ventilation to disperse vapors.[2][3]
-
Evacuate Personnel: Keep unnecessary and unprotected personnel from entering the spill area.[2][4]
-
Contain the Spill: Use non-combustible absorbent material such as sand, earth, or vermiculite to contain and collect the spillage.[4]
-
Collect and Dispose: Place the absorbed material into a suitable, closed container for disposal according to local regulations.[2][4]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical relationships in handling this compound.
Caption: General workflow for handling this compound.
Caption: Emergency response plan for spills or exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
